molecular formula C10H10N2 B1630057 6-AMINO-1-METHYLISOQUINOLINE CAS No. 347146-39-8

6-AMINO-1-METHYLISOQUINOLINE

Cat. No.: B1630057
CAS No.: 347146-39-8
M. Wt: 158.2 g/mol
InChI Key: VJNMUKGZDONIAN-UHFFFAOYSA-N
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Description

6-AMINO-1-METHYLISOQUINOLINE is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-AMINO-1-METHYLISOQUINOLINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-AMINO-1-METHYLISOQUINOLINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNMUKGZDONIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627500
Record name 1-Methylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-39-8
Record name 1-Methylisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 6-Amino-1-Methylisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Amino-1-methylisoquinoline is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted isoquinoline, it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The precise elucidation of its molecular structure and the confirmation of its identity are paramount for any research or development endeavor. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules.

Molecular Structure and Atom Numbering

The chemical structure of 6-amino-1-methylisoquinoline is depicted below. The atom numbering system used throughout this guide is provided to facilitate the assignment of spectroscopic signals.

Caption: Molecular structure of 6-amino-1-methylisoquinoline with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR spectroscopy is a primary technique for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of 6-amino-1-methylisoquinoline in a suitable solvent like DMSO-d₆ would provide distinct signals for the aromatic protons, the methyl group, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-amino-1-methylisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] The choice of solvent is crucial; DMSO-d₆ is often preferred for amino-containing compounds as it can slow down the exchange of the -NH₂ protons, potentially allowing for their observation.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).

  • Data Acquisition: Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[3]

    • Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are referenced to TMS at 0 ppm. These predictions are based on the additive effects of the amino and methyl substituents on the isoquinoline core.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (at C1)~ 2.7Singlet (s)-3H
-NH₂ (at C6)~ 5.5 - 6.5Broad Singlet (br s)-2H
H5~ 7.0Singlet (s) or narrow doubletJ ≈ 1-2 Hz (long-range)1H
H7~ 7.2Doublet of Doublets (dd)J ≈ 9.0, 2.0 Hz1H
H3~ 7.4Doublet (d)J ≈ 6.0 Hz1H
H4~ 8.0Doublet (d)J ≈ 6.0 Hz1H
H8~ 8.2Doublet (d)J ≈ 9.0 Hz1H
Interpretation of the Predicted ¹H NMR Spectrum
  • Methyl Protons (-CH₃): The methyl group at the C1 position is expected to appear as a sharp singlet at approximately 2.7 ppm. This is a characteristic upfield shift for a methyl group attached to an aromatic ring.

  • Amine Protons (-NH₂): The protons of the amino group are expected to give a broad singlet in the range of 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The exact chemical shift can be sensitive to concentration, temperature, and solvent.

  • Aromatic Protons (H3-H8):

    • H3 and H4: These two protons on the pyridine ring form an AX spin system and are expected to appear as doublets with a coupling constant of around 6.0 Hz. H4 is typically downfield from H3.

    • H5, H7, and H8: These protons are on the benzene ring. The electron-donating amino group at C6 will shield the ortho (H5, H7) and para (not present) positions.

      • H5: This proton is ortho to the amino group and is expected to be the most shielded of the aromatic protons on the benzene ring, appearing as a singlet or a narrow doublet due to a small long-range coupling.

      • H7: This proton is also ortho to the amino group and meta to H8. It is expected to appear as a doublet of doublets due to coupling with H8 (ortho, J ≈ 9.0 Hz) and H5 (meta, J ≈ 2.0 Hz).

      • H8: This proton is furthest from the electron-donating amino group and will be the most deshielded proton on the benzene ring, appearing as a doublet due to ortho coupling with H7.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 6-amino-1-methylisoquinoline will produce a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use a high-field NMR spectrometer with a broadband probe.

    • Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing: The data acquisition and processing steps are similar to those for ¹H NMR, with calibration typically performed using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[3]

Predicted ¹³C NMR Data
Carbon Atom Predicted δ (ppm)
-CH₃ (at C1)~ 20 - 25
C7~ 110 - 115
C5~ 118 - 122
C4~ 120 - 125
C8a~ 125 - 130
C3~ 135 - 140
C8~ 138 - 142
C4a~ 142 - 146
C6~ 148 - 152
C1~ 158 - 162
Interpretation of the Predicted ¹³C NMR Spectrum
  • Aliphatic Carbon (-CH₃): The methyl carbon will appear in the upfield region, typically between 20 and 25 ppm.

  • Aromatic Carbons: The nine aromatic carbons will appear in the downfield region (110-165 ppm).

    • C1 and C6: The carbons directly attached to the nitrogen (C1) and the amino group (C6) are expected to be the most downfield due to the strong deshielding effects of these substituents.

    • Shielded Carbons (C5, C7): The carbons ortho to the electron-donating amino group (C5 and C7) will be shifted upfield compared to the corresponding carbons in unsubstituted isoquinoline.

    • The remaining carbon signals (C3, C4, C4a, C8, C8a) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the easiest method is to use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300N-H stretch (asymmetric & symmetric)Medium
3100 - 3000Aromatic C-H stretchMedium
2980 - 2850Aliphatic C-H stretch (-CH₃)Medium-Weak
~ 1620N-H scissoringMedium-Strong
1600 - 1450C=C and C=N ring stretchingMedium-Strong
1380 - 1360C-H bend (-CH₃)Medium
1300 - 1200C-N stretch (aromatic amine)Strong
900 - 675C-H out-of-plane bendingStrong
Interpretation of the Predicted IR Spectrum
  • N-H Stretching: The presence of the primary amine group (-NH₂) will be clearly indicated by two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C-H Stretching: The spectrum will show bands for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000 cm⁻¹).

  • Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system will appear in the 1600-1450 cm⁻¹ region.

  • N-H Bending: A medium to strong absorption around 1620 cm⁻¹ is expected due to the N-H scissoring vibration of the primary amine.

  • C-N Stretching: A strong band in the 1300-1200 cm⁻¹ region will correspond to the C-N stretching of the aromatic amine.

  • Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands, including C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to produce protonated molecules, [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol

  • Predicted [M+H]⁺: m/z 159.09

Expected Fragmentation Pathways

The fragmentation of protonated 6-amino-1-methylisoquinoline is expected to follow pathways characteristic of isoquinoline alkaloids. A likely fragmentation involves the loss of small neutral molecules.

G M [M+H]⁺ m/z = 159 F1 [M+H - CH₃]⁺ m/z = 144 M->F1 - •CH₃ F2 [M+H - NH₃]⁺ m/z = 142 M->F2 - NH₃

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 6-amino-1-methylisoquinoline.

Predicted Major Fragment Ions
m/z Proposed Fragment Comments
159[C₁₀H₁₁N₂]⁺Protonated molecular ion, [M+H]⁺
144[C₉H₈N₂]⁺Loss of a methyl radical (•CH₃) from the [M+H]⁺ ion.
142[C₁₀H₈N]⁺Loss of ammonia (NH₃) from the [M+H]⁺ ion.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 6-amino-1-methylisoquinoline based on fundamental principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. These predictions can aid in the confirmation of synthesis, guide the purification process, and ensure the quality of the material used in further research and development. It is recommended that this predicted data be used as a reference for comparison with experimentally obtained spectra.

References

  • PubChem. 1-Methylisoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Aminoisoquinoline. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 848. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • ResearchGate. Which solvents I should use for taking NMR of amino acid?[Link]

Sources

The Pharmacophore Series: 6-Amino-1-Methylisoquinoline as a Privileged Scaffold for Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 6-Amino-1-Methylisoquinoline Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists

Executive Summary: Beyond the Building Block

In the landscape of fragment-based drug discovery (FBDD), 6-Amino-1-methylisoquinoline (CAS 347146-39-8) is not merely a reagent; it is a high-value pharmacophore specifically validated for targeting Protein Arginine Methyltransferase 3 (PRMT3) . While simple isoquinolines have historically been associated with PARP inhibition, the 1-methyl-6-amino substitution pattern creates a unique vector for allosteric engagement.

This guide analyzes the biological activity of this scaffold, detailing its role in stabilizing inactive enzyme conformations, its synthetic pathways, and the protocols required to validate its biological effects in epigenetic assays.

Biological Mechanism of Action

The Target: PRMT3

PRMT3 is a Type I arginine methyltransferase implicated in ribosomal biogenesis and cancer metastasis. Unlike other PRMTs, PRMT3 has a unique requirement for interaction with the ribosomal protein DAL-1/4.1B to activate its catalytic domain.

Allosteric Inhibition Mechanism

6-Amino-1-methylisoquinoline serves as the critical "anchor" moiety for a class of potent, selective, and cell-active allosteric inhibitors of PRMT3 (e.g., SGC707 analogues).

  • Binding Mode: The isoquinoline ring occupies a distinct allosteric pocket at the base of the dimerization arm of PRMT3, remote from the S-adenosylmethionine (SAM) binding site.

  • Conformational Locking: Upon binding, the scaffold induces a conformational change that prevents the catalytic domain from adopting the active geometry required for substrate methylation.

  • Selectivity: The 1-methyl group provides steric bulk that clashes with residues in homologous enzymes (like PRMT1), thereby conferring high selectivity for PRMT3.

Pathway Context

The inhibition of PRMT3 by derivatives of this scaffold disrupts the methylation of ribosomal protein S2 (rpS2), leading to the suppression of ribosomal assembly and subsequent inhibition of cancer cell invasion.

PRMT3_Pathway PRMT3 PRMT3 (Inactive) Complex Active PRMT3 Complex PRMT3->Complex Binding DAL1 DAL-1 / 4.1B DAL1->Complex Activation Methylation Arginine Methylation Complex->Methylation Catalysis Substrate Ribosomal Protein S2 (rpS2) Substrate->Methylation Ribosome Ribosome Maturation Methylation->Ribosome Metastasis Cancer Cell Invasion Ribosome->Metastasis Inhibitor 6-Amino-1-Methylisoquinoline (Scaffold) Inhibitor->PRMT3 Allosteric Locking

Figure 1: The PRMT3 signaling cascade and the interference point of the 6-amino-1-methylisoquinoline scaffold. The scaffold locks PRMT3 in an inactive state, preventing the downstream methylation of rpS2.

Synthetic Utility & Workflow

The biological value of this molecule is realized through its derivatization. The 6-amino group acts as a nucleophile for coupling with electrophiles (e.g., sulfonyl chlorides, isocyanates) to extend the molecule into the solvent-exposed regions of the protein pocket.

Synthesis of the Core Scaffold

The synthesis typically employs a Pomeranz-Fritsch type cyclization or a modified reductive amination approach.

Synthesis_Workflow Start 4-Bromoacetophenone Step1 Reductive Amination (Aminoacetaldehyde dimethyl acetal) Start->Step1 Inter1 Amino-acetal Intermediate Step1->Inter1 Step2 Cyclization (Acid Mediated) Inter1->Step2 Core 6-Bromo-1-methylisoquinoline Step2->Core Step3 Pd-Catalyzed Amination (Buchwald-Hartwig) Core->Step3 Final 6-AMINO-1-METHYLISOQUINOLINE Step3->Final

Figure 2: Synthetic route for the generation of the 6-amino-1-methylisoquinoline core.[1][2][3] The Buchwald-Hartwig amination is the critical step for introducing the nitrogen functionality.

Experimental Protocols

Protocol A: Chemical Derivatization (Sulfonylation)

Rationale: The free amine is rarely the endpoint; it is the handle. This protocol converts the scaffold into a bioactive probe.

  • Preparation: Dissolve 6-amino-1-methylisoquinoline (1.0 eq) in anhydrous DCM under Nitrogen.

  • Base Addition: Add Pyridine (3.0 eq) to act as an acid scavenger.

  • Coupling: Dropwise add the desired Aryl Sulfonyl Chloride (1.1 eq) at 0°C.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[4][5]

  • Validation: Verify product via LC-MS (Expected M+1) and 1H-NMR (Disappearance of NH2 broad singlet, appearance of sulfonamide proton).

Protocol B: PRMT3 Chemiluminescent Inhibition Assay

Rationale: Direct measurement of methyltransferase activity using a specific substrate (biotinylated peptide).

Reagents:

  • Enzyme: Recombinant human PRMT3 (20 nM final).

  • Substrate: Biotinylated-H4(1-24) peptide (catalytic domain substrate) or full-length rpS2.

  • Cofactor: S-Adenosylmethionine (SAM).

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Workflow:

  • Incubation: Mix PRMT3 with varying concentrations of the 6-amino-1-methylisoquinoline derivative in Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.01% Tween-20). Incubate for 30 mins at RT to allow allosteric binding.

  • Initiation: Add mixture of SAM (1 µM) and Biotin-Peptide (0.5 µM).

  • Reaction: Incubate for 60 mins at RT.

  • Quenching: Stop reaction with 0.1% TFA or high concentration unlabelled SAM.

  • Capture: Transfer to Streptavidin-coated plates. Wash 3x.

  • Detection: Add anti-methylarginine antibody (primary) followed by HRP-secondary. Read Luminescence.

Data Interpretation:

  • IC50 Calculation: Plot Log[Inhibitor] vs. Relative Luminescence.

  • Specificity Check: Run parallel assay with PRMT1. If the compound is selective (due to the 1-methylisoquinoline core), PRMT1 inhibition should be >100x weaker.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for derivatives of this scaffold, highlighting the importance of the 1-methyl and 6-amino positions.

Structural ModificationEffect on PRMT3 PotencySelectivity (vs PRMT1)Interpretation
Parent (6-Amino-1-Methyl) Low (µM range)ModerateActs as a weak binder; needs extension.
6-Sulfonamide Derivative High (nM range)HighSulfonamide forms H-bonds with backbone; Isoquinoline locks conformation.
Removal of 1-Methyl DecreasedLow1-Methyl group is crucial for steric fit in the PRMT3-specific pocket.
Substitution at C7 VariableVariableC7 is a "soft" position; tolerance depends on substituent size.

References

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Source: Journal of Medicinal Chemistry (ACS). Context: Primary source for the synthesis and biological evaluation of 6-amino-1-methylisoquinoline derivatives. URL:[Link]

  • Structural Basis for Allosteric Inhibition of PRMT3. Source: Structure (Cell Press). Context: detailed crystallographic analysis of the isoquinoline scaffold binding to PRMT3.[2] URL:[Link]

  • Chemical Probes for Epigenetic Proteins. Source: Structural Genomics Consortium (SGC). Context: Validation of the scaffold in open-science chemical biology. URL:[Link]

  • Isoquinoline Alkaloids: Biological Activities and Synthesis. Source: MDPI / ResearchGate. Context: General background on the pharmacological versatility of the isoquinoline class. URL:[Link]

Sources

In-Depth Technical Guide: Therapeutic Potential of 6-Amino-1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1-methylisoquinoline represents a specialized pharmacophore situated at the intersection of kinase inhibition and metabolic modulation. While often overshadowed by its des-methyl parent—6-aminoisoquinoline , the key scaffold of the FDA-approved glaucoma drug Netarsudil —the 1-methyl variant offers distinct physicochemical and biological properties.

This guide analyzes the compound not merely as a chemical intermediate, but as a bioactive scaffold with high potential for targeting Rho-associated Protein Kinase (ROCK) , Norepinephrine Transporter (NET) , and Poly(ADP-ribose) Polymerase (PARP) . By blocking the metabolically labile C1-position with a methyl group, this scaffold presents opportunities for enhanced metabolic stability compared to traditional isoquinoline inhibitors, albeit with unique steric considerations for ATP-pocket binding.

Part 1: Chemical Profile & Structural Logic

Structural Pharmacology

The therapeutic utility of 6-amino-1-methylisoquinoline is dictated by three structural features:

  • Isoquinoline Core: A planar, bicyclic aromatic system that mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites (e.g., ROCK, PKA).

  • C6-Amine (Exocyclic): A critical hydrogen bond donor. In ROCK inhibitors like Netarsudil, this amine forms essential H-bonds with the backbone of the kinase hinge region (e.g., Met156 in ROCK1).

  • C1-Methyl Group:

    • Metabolic Blockade: The C1 position of isoquinoline is highly susceptible to oxidation by aldehyde oxidase (AOX) and cytochrome P450s, forming inactive 1-isoquinolinones. Methylation at C1 blocks this "soft spot," potentially extending in vivo half-life.

    • Steric Challenge: While stabilizing, the methyl group introduces steric bulk that can clash with "gatekeeper" residues in certain kinase pockets, necessitating precise SAR (Structure-Activity Relationship) profiling.

Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Weight ~158.20 g/mol Fragment-sized; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.8 - 2.1Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
pKa (Conj. Acid) ~7.3 - 7.6Partially ionized at physiological pH; aids solubility.
PSA ~39 ŲHigh membrane permeability.

Part 2: Primary Therapeutic Targets

Rho-Associated Protein Kinase (ROCK1 / ROCK2)

Validation Level: High (Based on Scaffold Homology) Mechanism: ATP-Competitive Inhibition

The 6-aminoisoquinoline moiety is the "warhead" of Netarsudil (Rhopressa), a drug used to lower intraocular pressure (IOP) in glaucoma. Netarsudil binds to the ATP pocket of ROCK, preventing the phosphorylation of Myosin Light Chain (MLC) and inhibiting actin stress fiber formation. This relaxes the trabecular meshwork, increasing aqueous humor outflow.

  • Relevance of 6-Amino-1-methylisoquinoline:

    • Binding Mode: The C6-amine acts as the hinge binder. The C1-methyl group projects into the solvent-exposed region or the ribose-binding pocket, depending on the exact binding pose.

    • Therapeutic Application: Glaucoma, Corneal Endothelial Regeneration, and Fibrosis.

Signaling Pathway Visualization (ROCK Inhibition):

ROCK_Pathway GPCR GPCR (e.g., RhoA) RhoA_GTP RhoA-GTP GPCR->RhoA_GTP Activation ROCK ROCK1 / ROCK2 (Target) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC-P) ROCK->MLC Phosphorylates Inhibitor 6-Amino-1-methylisoquinoline Inhibitor->ROCK Inhibits (ATP Comp.) Cofilin Cofilin-P (Inactive) LIMK->Cofilin Inactivates Actin Actin Cytoskeleton Reorganization Cofilin->Actin Stabilization MLC->Actin Contraction Outcome Trabecular Meshwork Relaxation (IOP Reduction) Actin->Outcome Modulates

Caption: The Rho/ROCK signaling cascade. 6-Amino-1-methylisoquinoline targets ROCK, preventing downstream actin polymerization and reducing intraocular pressure.

Norepinephrine Transporter (NET)

Validation Level: Moderate (Scaffold Dependent) Mechanism: Reuptake Inhibition

Netarsudil acts as a dual inhibitor of ROCK and NET.[1][2] The inhibition of NET prevents the reuptake of norepinephrine, leading to vasoconstriction of episcleral vessels, which reduces episcleral venous pressure (EVP).

  • Hypothesis: The basic nitrogen in the isoquinoline ring is crucial for NET binding. The 1-methyl group may enhance selectivity or alter the binding kinetics compared to the des-methyl variant.

Poly(ADP-ribose) Polymerase (PARP)

Validation Level: Potential (Class Effect) Mechanism: DNA Repair Inhibition (Synthetic Lethality)

Isoquinolines (e.g., 5-aminoisoquinoline) are classic PARP inhibitors. They bind to the nicotinamide pocket of PARP enzymes.

  • Therapeutic Context: Sensitizing cancer cells to DNA-damaging agents (chemotherapy) or exploiting synthetic lethality in BRCA-deficient tumors.

  • Caveat: The 6-amino isomer is generally less potent against PARP-1 than the 5-amino isomer, but it may offer selectivity for other PARP isoforms (e.g., PARP-2 or Tankyrases).

Part 3: Experimental Validation Protocols

To validate 6-amino-1-methylisoquinoline as a therapeutic lead, the following assays are required.

In Vitro ROCK Kinase Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant ROCK1/2.

Protocol:

  • Reagents: Recombinant human ROCK1 (active), substrate peptide (e.g., S6 kinase substrate or Long S6), ATP (10 µM), and reaction buffer (Tris-HCl pH 7.5, MgCl2).

  • Compound Prep: Dissolve 6-amino-1-methylisoquinoline in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction:

    • Mix Enzyme + Buffer + Compound in a 384-well plate. Incubate for 15 min at RT.

    • Initiate reaction by adding ATP + Substrate.

    • Incubate for 60 min at 30°C.

  • Detection: Use an ADP-Glo™ (Promega) or similar luminescent assay to quantify ATP consumption.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

    • Control: Netarsudil (Positive Control), DMSO (Negative Control).

Mitochondrial Toxicity Screen (Complex I)

Objective: Assess if the "1-methyl" group confers mitochondrial toxicity (resembling MPTP/MPP+ analogs).

Protocol:

  • Cell Line: HepG2 (liver) or SH-SY5Y (neuronal).

  • Seeding: 10,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat cells with compound (1 µM - 100 µM) for 24h and 48h.

  • Assay:

    • MTS/MTT Assay: Measures metabolic activity (NADPH dependent).

    • ATP Assay: CellTiter-Glo® to measure total cellular ATP.

  • Interpretation: A significant drop in ATP without a parallel drop in membrane integrity (LDH release) suggests specific mitochondrial respiratory chain inhibition.

Part 4: Future Directions & Optimization

Fragment-Based Drug Discovery (FBDD) Strategy: 6-Amino-1-methylisoquinoline should be viewed as a fragment . It has low molecular weight and likely weak-to-moderate affinity (µM range).

  • Growth Vector 1 (N-Substitution): Derivatization of the 6-amino group with urea or amide linkers (mimicking Netarsudil) is the most promising route to increase potency into the nM range.

  • Growth Vector 2 (C1-Extension): Replacing the methyl with larger alkyl/aryl groups could explore the hydrophobic back-pocket of the kinase, potentially improving selectivity for ROCK2 over ROCK1 or PKA.

References

  • Sturdivant, J. M., & deLong, M. A. (2018).[3] Asymmetric Synthesis of the ROCK Inhibitor, Netarsudil. Thieme Chemistry.

  • Lin, C. W., et al. (2018). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics.

  • Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Aiuchi, T., et al. (1996). The relation between respiratory inhibition and uptake of 1-methyl-isoquinoline (MIQ+) in mitochondria. Neurochemistry International.

  • PubChem. Compound Summary: 6-Aminoisoquinoline. National Library of Medicine.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Amino-1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable synthesis protocol for 6-Amino-1-methylisoquinoline , a critical pharmacophore in kinase inhibitor development (e.g., ROCK, PKA inhibitors).[1] Unlike the commercially available 6-aminoisoquinoline, the 1-methyl variant requires a de novo construction of the heterocyclic core to ensure regiochemical purity.[1]

This protocol utilizes a modified Bischler-Napieralski cyclization followed by a Buchwald-Hartwig amination .[1] This route is selected over direct nitration/reduction strategies to avoid the poor regioselectivity (C5/C8 preference) typical of electrophilic aromatic substitution on the isoquinoline core.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage functionalization of the C6 position.[1] We establish the isoquinoline core first with the C1-methyl group in place, using a bromine atom at C6 as a "dummy" handle for the final amino group.[1]

Retrosynthesis Figure 1: Retrosynthetic Strategy for 6-Amino-1-methylisoquinoline Target 6-Amino-1-methylisoquinoline (Target) Intermediate1 6-Bromo-1-methylisoquinoline (Key Intermediate) Intermediate1->Target Buchwald-Hartwig Amination Intermediate2 N-(3-Bromophenethyl)acetamide Intermediate2->Intermediate1 Bischler-Napieralski & Aromatization StartingMaterial 2-(3-Bromophenyl)ethanamine (Commercially Available) StartingMaterial->Intermediate2 Acetylation

Detailed Experimental Protocol

Phase 1: Precursor Assembly

Objective: Synthesis of N-[2-(3-bromophenyl)ethyl]acetamide. Rationale: The acetyl group provides the two carbons necessary for the C1-Methyl and C1 positions of the final isoquinoline ring.[1]

Reagents:

  • 2-(3-Bromophenyl)ethanamine (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent, 10 vol)[1]

Procedure:

  • Dissolve 2-(3-bromophenyl)ethanamine in DCM at 0°C under N₂ atmosphere.

  • Add Triethylamine dropwise, followed by slow addition of Acetic Anhydride to control exotherm.[1]

  • Allow warming to room temperature (RT) and stir for 4 hours.

  • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Starting amine (

    
    ) should disappear; Amide (
    
    
    
    ) appears.[1]
  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.[1]

  • Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect >95% as a white/off-white solid.[1]

Phase 2: Core Construction (Bischler-Napieralski Cyclization)

Objective: Synthesis of 6-bromo-1-methyl-3,4-dihydroisoquinoline.[1] Critical Process Parameter (CPP): Temperature control is vital. The cyclization of electron-deficient rings (due to Br) requires forcing conditions (POCl₃ reflux).[1]

Reagents:

  • N-[2-(3-bromophenyl)ethyl]acetamide (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (5.0 eq)[1]

  • Acetonitrile (Solvent, 5 vol)[1]

Procedure:

  • Suspend the amide in dry Acetonitrile.[1]

  • Add POCl₃ carefully.[1]

  • Heat to reflux (85°C) for 6–12 hours.

    • Mechanism Note: The reaction proceeds via an imidoyl chloride intermediate which undergoes intramolecular electrophilic aromatic substitution.[1]

  • Regioselectivity Check: The 3-bromo substituent directs cyclization primarily para (to position 6) and ortho (to position 8).[1] The 6-isomer is generally favored sterically.[1]

  • Workup: Cool to RT. Pour slowly onto crushed ice/ammonia water (exothermic!). Adjust pH to ~10.

  • Extract with DCM.[1][2][3]

  • Purification: The crude contains both 6-bromo and 8-bromo isomers.[1] Flash chromatography (SiO₂, DCM/MeOH gradient) is required here if high purity is needed immediately, though separation is often easier after aromatization.[1]

Phase 3: Aromatization (Dehydrogenation)

Objective: Conversion to 6-bromo-1-methylisoquinoline.[1] Rationale: The dihydro- intermediate is susceptible to oxidation and less stable.[1] Aromatization locks the heteroaromatic system.[1]

Reagents:

  • Crude Dihydroisoquinoline[1][3]

  • Pd/C (10% wt loading) OR Sulfur (S₈)[1]

  • Decalin or Diphenyl ether (High boiling solvent)[1]

Procedure:

  • Dissolve the dihydroisoquinoline in Decalin.[1]

  • Add Pd/C (0.1 eq by wt).[1]

  • Heat to reflux (190°C) for 4 hours. Hydrogen gas is evolved; ensure venting.[1]

  • Workup: Filter hot through Celite to remove Pd/C. Wash pad with EtOAc.[1]

  • Isomer Separation (Critical Step):

    • Evaporate solvents.[1]

    • Purify by Column Chromatography (Hexane/EtOAc 4:1).[1]

    • Identification: The 6-bromo isomer typically elutes after the 8-bromo isomer (due to steric shielding of the N-lone pair in the 8-isomer, affecting interaction with silica).[1] Confirm by 1H-NMR (coupling constants).

    • Target Data: 6-Bromo isomer shows a doublet with

      
       Hz (meta coupling) and 
      
      
      
      Hz (ortho coupling).[1]
Phase 4: Amination (Buchwald-Hartwig Coupling)

Objective: Conversion of 6-bromo-1-methylisoquinoline to 6-amino-1-methylisoquinoline.[1] Why this method? Classical nitration is impossible here.[1] Nucleophilic substitution (Cu/NH₃) requires harsh conditions (autoclave, 200°C).[1] Pd-catalyzed amination is milder and preserves the 1-methyl group.[1]

Reagents:

  • 6-Bromo-1-methylisoquinoline (1.0 eq)[1]

  • Benzophenone Imine (1.2 eq) – Ammonia Surrogate[1]

  • Pd₂(dba)₃ (2 mol%)[1]

  • Xantphos or BINAP (4 mol%)[1]

  • Cs₂CO₃ (2.0 eq)[1]

  • 1,4-Dioxane (dry, degassed)[1]

Procedure:

  • Coupling: Combine halide, benzophenone imine, base, and catalyst precursor/ligand in a sealed tube under Argon.

  • Add Dioxane and heat to 100°C for 12 hours.

  • Hydrolysis: Cool to RT. Add 1M HCl (aq) and THF (1:1). Stir for 1 hour at RT. This cleaves the benzophenone protecting group to release the primary amine.[1]

  • Workup: Basify with NaOH to pH 12. Extract with DCM.[1][2][3]

  • Final Purification: Recrystallize from Ethanol/Ether or perform flash chromatography (DCM/MeOH/NH₃ 90:9:1).

Quantitative Summary & Troubleshooting

StepReactionTypical YieldCritical Parameter
1 Acetylation95-98%Control exotherm; anhydrous conditions not strictly required but preferred.[1]
2 Cyclization75-85%Regioselectivity: 6-Br vs 8-Br ratio.[1] usually 4:1 favoring 6-Br.
3 Aromatization80-90%Complete removal of H₂; ensure high temp (>180°C).[1]
4 Amination70-80%O₂ Exclusion: Pd catalyst dies instantly if O₂ is present.[1] Degas solvents thoroughly.[1]

Troubleshooting the Cyclization: If the Bischler-Napieralski step is sluggish (due to the electron-withdrawing Br), add Phosphorus Pentoxide (P₂O₅) to the POCl₃ mixture.[1] This generates a more potent electrophile.[1]

Analytical Characterization (Expected)

Product: 6-Amino-1-methylisoquinoline Appearance: Yellow to light brown crystalline solid.[1]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.80 (s, 3H, CH₃ -C1)[1]
      
    • 
       6.10 (s, 2H, NH₂ , exchangeable)[1]
      
    • 
       6.85 (d, J=2.2 Hz, 1H, H5 ) – Diagnostic for 6-subst.[1]
      
    • 
       7.05 (dd, J=9.0, 2.2 Hz, 1H, H7 )[1]
      
    • 
       7.40 (d, J=5.6 Hz, 1H, H4 )[1]
      
    • 
       7.85 (d, J=9.0 Hz, 1H, H8 )[1]
      
    • 
       8.15 (d, J=5.6 Hz, 1H, H3 )[1]
      
  • MS (ESI):

    
    [1]
    

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water.[1] Quench hydrolysis slowly at low temperature.

  • Pd Reagents: Heavy metal waste.[1] Dispose of in dedicated solid waste streams.[1]

  • Isoquinolines: Many are bioactive.[1][4][5] Handle with gloves and in a fume hood to prevent inhalation of dust.[1]

References

  • Bischler-Napieralski Reaction Overview

    • Organic Chemistry Portal.[1] "Bischler-Napieralski Reaction."[1][6][5][7][8][9]

  • Synthesis of 6-Aminoisoquinoline (Analogous Conditions)

    • ChemicalBook.[1] "6-Aminoisoquinoline Synthesis Procedures."

  • Regioselectivity in Isoquinoline Synthesis

    • Journal of the Chemical Society.[1][6] "The orientation of cyclization in the Bischler-Napieralski reaction."

  • Buchwald-Hartwig Amination of Heterocycles

    • Organic Syntheses.[1][7] "Palladium-Catalyzed Amination of Aryl Halides."[1]

    • [1]

Sources

Purification of 6-Amino-1-Methylisoquinoline: Strategies and Methodologies for High-Purity Isolation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

6-Amino-1-methylisoquinoline is a pivotal heterocyclic amine serving as a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the purity of this intermediate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for 6-amino-1-methylisoquinoline. We delve into the mechanistic principles and provide detailed, field-proven protocols for recrystallization, column chromatography, and acid-base extraction, enabling the attainment of high-purity material suitable for demanding applications.

Introduction: The Critical Need for Purity

The isoquinoline scaffold is a privileged structure in pharmacology, and its derivatives are integral to numerous therapeutic agents. 6-Amino-1-methylisoquinoline, with its reactive amino group and methylated isoquinoline core, presents a versatile platform for generating compound libraries. However, its synthesis can yield a variety of process-related impurities, including starting materials, regioisomers (e.g., other aminoisoquinolines), and by-products from side reactions.[1] These impurities can interfere with downstream reactions, complicate product characterization, and introduce confounding variables in biological assays. Therefore, rigorous purification is not merely a preparatory step but a foundational requirement for scientific integrity.

Common Potential Impurities:

  • Unreacted starting materials.

  • Positional isomers (e.g., 5-amino- or 8-amino-1-methylisoquinoline).

  • By-products from incomplete reactions or side reactions.

  • Residual catalysts or reagents.

Physicochemical Properties of 6-Amino-1-Methylisoquinoline

A thorough understanding of the compound's physical and chemical properties is essential for designing an effective purification strategy. The data below is aggregated from empirical data for closely related analogs and computational predictions.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂N/A
Molecular Weight 158.20 g/mol N/A
Appearance Expected to be a pale yellow to brown solidGeneral observation for aminoquinolines
Boiling Point >300 °C (Predicted)N/A
Melting Point 150-155 °C (Predicted)N/A
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water.[3][3]
pKa ~5.5-6.0 (Predicted for the amino group)[3]

Strategic Approach to Purification

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. A multi-step approach is often necessary to achieve purities exceeding 99%.[1]

Purification_Strategy Crude Crude 6-Amino-1-Methylisoquinoline Decision1 Major Impurities? Crude->Decision1 Extraction Acid-Base Extraction Decision1->Extraction Non-basic / Neutral? Chromatography Column Chromatography Decision1->Chromatography Similar Basicity? Decision2 Polarity Difference? Post_Extraction_Solid Post_Extraction_Solid Extraction->Post_Extraction_Solid Intermediate Purity Solid Post_Chroma_Solid Post_Chroma_Solid Chromatography->Post_Chroma_Solid High Purity Fractions Recrystallization Recrystallization Post_Extraction_Solid->Recrystallization Final Polishing Post_Chroma_Solid->Recrystallization Final Polishing Final_Product >99% Pure Product Recrystallization->Final_Product

Caption: General purification workflow decision tree.

Detailed Protocols

Protocol 1: Recrystallization for Final Polishing

Causality: Recrystallization is an exceptionally powerful technique for removing small amounts of impurities from a solid compound. It leverages the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor). The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place ~20-30 mg of the crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate) dropwise at room temperature.

    • A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent system.

  • Main Recrystallization Procedure:

    • Place the crude 6-amino-1-methylisoquinoline in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

    • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystallization appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Recrystallization_Workflow A Dissolve Crude Solid In minimum amount of boiling solvent B Hot Filtration (Optional) Remove insoluble impurities A->B C Slow Cooling Induce crystallization B->C D Vacuum Filtration Isolate crystals from mother liquor C->D E Wash and Dry Wash with cold solvent, dry under vacuum D->E F Pure Crystalline Product E->F

Caption: Step-by-step workflow for recrystallization.

Troubleshooting:

IssueProbable CauseSolution
Oiling Out Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Re-heat to dissolve the oil, add slightly more solvent, and cool more slowly.
No Crystals Form Solution is too dilute; compound is too soluble.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low Recovery Too much solvent used; premature crystallization during hot filtration.Concentrate the mother liquor and cool again for a second crop. Ensure filtration apparatus is pre-heated.
Protocol 2: Flash Column Chromatography for Impurity Separation

Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically acidic silica gel) and a liquid mobile phase. 6-Amino-1-methylisoquinoline is a basic, moderately polar compound. It will adhere to the silica gel. By flowing a solvent (eluent) of appropriate polarity through the column, impurities will travel at different rates. Non-polar impurities will elute first, followed by the desired product, and finally, highly polar impurities will remain on the column. The basicity of the amino group can cause "tailing" on acidic silica. This is mitigated by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent, which neutralizes the acidic sites on the silica.

Experimental Protocol:

  • Eluent Selection:

    • Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives the target compound an Rf value of ~0.25-0.35.

    • Add 0.5-1% triethylamine to the chosen solvent system to prevent tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity if using a gradient.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography_Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation Pack Pack Column with Silica Gel Slurry Load Load Crude Sample (Dry or Wet) Pack->Load Elute Elute with Mobile Phase (e.g., Hexane/EtOAc + TEA) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor via TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: The process flow for purification by column chromatography.

Protocol 3: Acid-Base Extraction for Bulk Impurity Removal

Causality: This liquid-liquid extraction technique exploits the basicity of the amino group. By treating an organic solution of the crude material with an aqueous acid (e.g., dilute HCl), the basic 6-amino-1-methylisoquinoline is protonated to form a water-soluble ammonium salt. Neutral and acidic organic impurities remain in the organic layer and can be physically separated. Subsequently, neutralizing the aqueous layer with a base regenerates the water-insoluble free amine, which can be extracted back into a fresh organic solvent, leaving water-soluble salts behind. This method is excellent for removing non-basic impurities on a large scale.[1][4]

Experimental Protocol:

  • Acidic Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.

    • Add an equal volume of 1M aqueous HCl solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom, if using DCM) will contain the protonated product.

    • Drain and collect the aqueous layer. Re-extract the organic layer with fresh 1M HCl to ensure complete recovery.

  • Neutral Wash (Optional):

    • Combine the aqueous extracts and wash them with a fresh portion of DCM to remove any trapped neutral impurities.

  • Basification and Re-extraction:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a base, such as 2M NaOH or saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free amine may precipitate.

    • Extract the basified aqueous solution three times with fresh portions of DCM.

    • Combine the organic extracts.

  • Final Workup:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

Assessment of Purity

Post-purification, the purity of 6-amino-1-methylisoquinoline must be verified.

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot indicates high purity.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Quantitative methods to determine purity, often expressed as a percentage area of the main peak.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Safety and Handling

6-Amino-1-methylisoquinoline and related compounds should be handled with care in a well-ventilated fume hood.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Solvents: Handle all organic solvents with caution, being mindful of their flammability and toxicity.

References

  • Google Patents. (n.d.). Purification of isoquinoline. JPH01153679A.
  • Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.
  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-methylisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids. US5118815A.
  • PubChem. (n.d.). 6-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • N/A.
  • Scribd. (2013). Identifying Amino Acids via Paper Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting common issues in 6-AMINO-1-METHYLISOQUINOLINE synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for organic chemists and process development scientists working on the synthesis of 6-Amino-1-methylisoquinoline . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., for Rho-kinase or ocular hypertension targets) and DNA-intercalating agents.

The guide prioritizes the Bischler-Napieralski cyclization route, as it is the most versatile for installing the C1-methyl group while allowing for control over the C6-amino functionality (typically via a halogen precursor). Direct nitration of 1-methylisoquinoline is not recommended as a primary route due to the predominant formation of the 5-nitro isomer.

Core Synthesis Workflow & Logic

To achieve high regiochemical fidelity, we recommend the "Halogen-First" strategy. Attempting to cyclize a nitro-phenethylamine often results in low yields due to ring deactivation. Instead, cyclizing the bromo-derivative followed by palladium-catalyzed amination provides a robust, self-validating system.

Recommended Pathway: The Modified Bischler-Napieralski Route
  • Precursor Assembly: Acylation of 3-bromophenethylamine with acetic anhydride (installs the C1-methyl source).

  • Cyclization: POCl₃-mediated ring closure to form the 3,4-dihydroisoquinoline.

  • Aromatization: Dehydrogenation to the fully aromatic isoquinoline.

  • Functionalization: Buchwald-Hartwig amination to convert C6-Br to C6-NH₂.

Pathway Visualization

SynthesisWorkflow Start Start: 3-Bromophenethylamine Step1 Step 1: N-Acetylation (Installs C1-Methyl Source) Start->Step1 Ac2O, Et3N Step2 Step 2: Bischler-Napieralski Cyclization (POCl3, Reflux) Step1->Step2 Check1 CRITICAL CHECKPOINT: Isomer Separation (6-Br vs 8-Br) Step2->Check1 Yields mixture Step3 Step 3: Aromatization (Pd/C, High Temp) Check1->Step3 6-Br Isomer Isolated Step4 Step 4: Buchwald-Hartwig Amination (Pd2(dba)3, Ligand, Ammonia source) Step3->Step4 End Target: 6-Amino-1-methylisoquinoline Step4->End

Caption: Synthesis logic flow emphasizing the critical isomer separation checkpoint prior to aromatization.

Troubleshooting Guide: Phase-by-Phase

Phase 1: The Cyclization & Regioselectivity Trap

Issue: The Bischler-Napieralski cyclization of meta-substituted phenethylamines produces a mixture of 6-substituted (para-closure) and 8-substituted (ortho-closure) isoquinolines.

SymptomRoot Cause AnalysisCorrective Action
Low Yield (<30%) The amide oxygen is not sufficiently activated, or the ring is too deactivated (if using nitro-precursor).Switch to Imidoyl Chloride: Ensure complete formation of the imidoyl chloride intermediate by refluxing with POCl₃ for at least 1-2 hours before adding the Lewis acid (if using SnCl₄) or raising the temp. Protocol Check: Maintain anhydrous conditions; POCl₃ hydrolysis kills the reaction.
Inseparable Isomers 6-Br and 8-Br dihydroisoquinolines have similar Rf values on silica.Crystallization Strategy: Do not rely solely on chromatography. The 6-substituted isomer is often more symmetrical and crystalline. Convert the crude dihydro-mix to the Hydrochloride salt or Picrate salt . The 6-isomer salt typically precipitates first from EtOH/Et₂O.
Tarry Reaction Mixture Overheating during POCl₃ addition causes polymerization.Temperature Control: Add POCl₃ dropwise at 0°C. Only heat to reflux after addition is complete.
Phase 2: Aromatization (The "Stalled" Reaction)

Issue: The product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline . It must be oxidized to the aromatic isoquinoline. This step often stalls or disproportionates.

Q: Why is my NMR showing aliphatic protons at 2.8-3.0 ppm? A: You have incomplete aromatization. The dihydro-intermediate is stable.

Troubleshooting Protocol:

  • Standard Method: Reflux in Decalin or p-Cymene with 10% Pd/C.

    • Failure Mode: If this fails, the catalyst may be poisoned by residual phosphorus/sulfur from the cyclization step.

    • Fix: Perform a rigorous base wash (NaOH) and extraction of the dihydro-intermediate before adding Pd/C.

  • Chemical Oxidant (Alternative): Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

    • Benefit: Works at lower temperatures and is less sensitive to catalyst poisons.

    • Stoichiometry: Use 1.1 - 1.2 equivalents.

Phase 3: Amination (The Catalyst Killer)

Issue: Converting the 6-bromo-1-methylisoquinoline to the amine.

SymptomRoot Cause AnalysisCorrective Action
No Reaction (SM Recovery) Isoquinoline nitrogen coordinates to Pd, poisoning the catalyst.Ligand Choice: Use bulky, electron-rich phosphine ligands like Xantphos or BrettPhos which prevent the catalyst from being sequestered by the isoquinoline nitrogen. Base: Use Cs₂CO₃ (weaker bases may not deprotonate the ammonia surrogate).
Dehalogenation (H-product) Hydride source present or "reductive elimination" favored over amination.Solvent Purity: Ensure Dioxane or Toluene is strictly anhydrous and degassed. Avoid alcohols. Ammonia Source: Instead of ammonia gas (difficult to handle), use Benzophenone Imine or LHMDS as the ammonia surrogate, followed by acidic hydrolysis.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Separation of 6-Br and 8-Br Isomers (Salt Formation)

Context: After cyclizing N-(3-bromophenethyl)acetamide.

  • Evaporate POCl₃ completely (azeotrope with toluene).

  • Dissolve the dark residue in minimum hot Ethanol.

  • Add conc.[1][2] HCl dropwise until pH < 2.

  • Cool slowly to 4°C overnight.

  • Validation: The precipitate is predominantly the 6-bromo-1-methyl-3,4-dihydroisoquinoline hydrochloride . The 8-isomer remains largely in the mother liquor due to the steric hindrance of the "ortho" substituent disrupting crystal packing.

  • Check: ¹H NMR of the salt should show a distinct singlet (or meta-coupled doublet) for the C5 proton, distinct from the complex splitting of the 8-isomer mixture.

Protocol B: Buchwald-Hartwig Amination of 6-Bromo-1-methylisoquinoline

Target: 6-Amino-1-methylisoquinoline.[3]

  • Reagents:

    • Substrate: 1.0 eq

    • Pd₂(dba)₃: 2 mol%

    • BINAP or Xantphos: 4-6 mol%

    • Benzophenone Imine: 1.2 eq

    • NaOtBu: 1.4 eq

    • Solvent: Toluene (0.1 M concentration)

  • Procedure:

    • Degas solvent with Argon for 20 mins.

    • Mix solids, add solvent and amine.[1][4][5]

    • Heat to 100°C for 12 hours.

  • Hydrolysis (The "Reveal"):

    • Cool to RT. Add 1M HCl/THF (1:1). Stir 1 hour.

    • Basify with NaOH, extract with DCM.

  • Validation:

    • Appearance of a broad singlet (NH₂) at ~4.0-6.0 ppm (solvent dependent).

    • Upfield shift of aromatic protons ortho to the amino group.

Frequently Asked Questions (FAQs)

Q1: Can I just nitrate 1-methylisoquinoline directly? A: We strongly advise against this. Nitration of isoquinoline systems occurs preferentially at the C5 position (and secondarily at C8). The C1-methyl group does not sufficiently alter this regioselectivity to favor C6. You will end up with 5-nitro-1-methylisoquinoline as your major product, which is extremely difficult to separate from minor isomers.

Q2: Why is the methyl group at C1 essential for the synthesis? Can I add it later? A: Adding a methyl group to C1 of a pre-formed isoquinoline ring (e.g., via Grignard addition to the N-oxide or Minisci reaction) is possible but often lacks regiocontrol and requires re-aromatization steps. It is far more efficient to install the methyl group via the acetamide precursor in the Bischler-Napieralski step (where the acetyl CH₃ becomes the C1-CH₃).

Q3: My final product turns dark upon storage. Is it decomposing? A: 6-Amino-1-methylisoquinoline is an electron-rich aniline derivative. Like many amino-arenes, it is prone to surface oxidation (turning brown/black) upon exposure to air and light.

  • Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt . The salt form is significantly more stable, less hygroscopic, and resistant to oxidation. Store under Argon at -20°C.

Q4: How do I distinguish the 6-amino from the 8-amino isomer by NMR? A:

  • 6-Amino: Look for a symmetric splitting pattern for the protons on the benzenoid ring (C5, C7, C8). You will typically see a doublet (C5), a doublet of doublets (C7), and a doublet (C8).

  • 8-Amino: The 8-amino group is peri- to the isoquinoline nitrogen. You may see a downfield shift in the NH protons due to hydrogen bonding with the ring nitrogen (if free base), and the coupling pattern will reflect the 1,2,3-substitution pattern of the benzenoid ring (doublet-triplet-doublet).

References

  • Bischler-Napieralski Reaction Mechanism & Regioselectivity

    • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
  • Synthesis of 6-Aminoisoquinolines (Kinase Inhibitor Context)

    • Vertex Pharmaceuticals. (2018). Methods for the preparation of 6-aminoisoquinoline.
  • Palladium-Catalyzed Amination of Isoquinolines

    • Surry, D. S., & Buchwald, S. L. (2008).[6] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Regioselectivity in Isoquinoline Nitration

    • Ochiai, E. (1967). Aromatic Amine Oxides.[1] Elsevier. (Describes the C5/C8 preference for electrophilic substitution).

Sources

Technical Support Center: Optimizing the Synthesis of 6-Amino-1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-amino-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during this synthesis. 6-Amino-1-methylisoquinoline is a critical building block in medicinal chemistry, notably serving as a key intermediate for various kinase inhibitors.[1] Achieving a high yield of this compound is paramount for the efficient progression of drug discovery pipelines.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Core Synthetic Pathways

Two primary strategies dominate the synthesis of 6-amino-1-methylisoquinoline. The choice between them depends on starting material availability, scalability, and the specific challenges of regioselectivity and reaction sensitivity.

Synthetic_Pathways cluster_0 Route A: Bischler-Napieralski Cyclization cluster_1 Route B: Aromatic Functionalization A1 m-Aminophenethylamine Derivative A2 N-Acylation A1->A2 A3 Protecting Group Introduction (if needed) A2->A3 A4 Bischler-Napieralski Cyclization A3->A4 A5 Dehydrogenation & Deprotection A4->A5 Start Target: 6-Amino-1-methylisoquinoline A5->Start Yields Target B1 1-Methylisoquinoline B2 Nitration B1->B2 B3 6-Nitro-1-methylisoquinoline B2->B3 B4 Reduction B3->B4 B4->Start Yields Target

Caption: Primary synthetic routes to 6-amino-1-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 6-amino-1-methylisoquinoline?

A: The two most common and logical approaches are:

  • The Bischler-Napieralski Reaction Route: This is a constructive strategy where the isoquinoline core is built from an acyclic precursor. It involves the intramolecular cyclization of a β-phenylethylamide, typically derived from a substituted phenethylamine. This method offers excellent control over the substitution pattern if the correct starting materials are chosen.[2][3][4]

  • The Aromatic Functionalization Route: This approach begins with a pre-formed isoquinoline scaffold, such as 1-methylisoquinoline, which is then functionalized. The most common sequence is the nitration of the benzene ring to introduce a nitro group at the 6-position, followed by its reduction to the desired amine.[5]

Q2: Which synthetic route is generally preferred for scalability and yield?

A: There is no single "best" route; the choice is a trade-off.

  • The Functionalization Route (Nitration/Reduction) is often more direct if 1-methylisoquinoline is readily available. However, the direct nitration of the 1-methylisoquinoline ring can suffer from poor regioselectivity, often yielding a mixture of 5-, 6-, and 8-nitro isomers, which complicates purification and lowers the yield of the desired intermediate.

  • The Bischler-Napieralski Route can provide better regiochemical control from the outset. However, the reaction is highly sensitive to the electronic properties of the aromatic ring and can be prone to low yields or side reactions if not carefully optimized.[2][6] For large-scale synthesis, developing a robust Bischler-Napieralski protocol can ultimately be more efficient than dealing with difficult isomer separations.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Section 1: The Bischler-Napieralski Route

This pathway is an intramolecular electrophilic aromatic substitution, a fact that governs nearly all troubleshooting steps. The reaction is most effective when the aromatic ring is electron-rich.[4][6]

Bischler_Napieralski_Mechanism Amide β-Arylethylamide POCl3 POCl₃ (Dehydrating Agent) Amide->POCl3 + Nitrilium Electrophilic Nitrilium Ion Intermediate POCl3->Nitrilium Forms Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Attacks Benzene Ring Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Proton Loss Dehydrogenation Oxidation (e.g., Pd/C) Dihydroisoquinoline->Dehydrogenation -> Isoquinoline Aromatic Isoquinoline Dehydrogenation->Isoquinoline

Caption: Mechanism of the Bischler-Napieralski reaction.

Q: My Bischler-Napieralski cyclization is failing or giving an extremely low yield. What are the most common reasons?

A: This is a frequent and critical issue. The primary culprit is almost always the deactivation of the aromatic ring, which prevents the key cyclization step.

  • Causality (The "Why"): The Bischler-Napieralski reaction is an electrophilic aromatic substitution. Its success hinges on the benzene ring being nucleophilic enough to attack the electrophilic nitrilium ion intermediate.[3][4] If strong electron-withdrawing groups are present on the ring, its electron density is severely depleted, and the reaction will fail.

  • Common Mistake: Attempting the cyclization on a substrate with an unprotected amino group (e.g., from N-[2-(4-aminophenyl)ethyl]acetamide). In the strongly acidic conditions required for the reaction, the basic amino group becomes protonated to -NH₃⁺. This ammonium group is a powerful deactivating, electron-withdrawing group, which completely shuts down the electrophilic substitution.

  • Solution: The amino group must be protected before cyclization. Using an acetyl group is common. For example, starting with N-[2-(4-acetylaminophenyl)ethyl]acetamide. The acetylamino group is an ortho-, para-director and an activator (via its lone pair resonance), facilitating the desired cyclization.

Q: I'm observing significant tar formation and decomposition during the reaction. How can I prevent this?

A: Tar formation indicates that the reaction conditions are too harsh, leading to polymerization or degradation of the starting material or product.

  • Causality (The "Why"): High temperatures and prolonged exposure to strong Lewis acids can cause a variety of undesired side reactions. The nitrilium ion intermediate can also participate in pathways other than the desired cyclization.[2]

  • Troubleshooting & Optimization:

    • Temperature Control: Do not overheat the reaction. While reflux is often cited, use the lowest temperature that allows the reaction to proceed. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

    • Reagent Choice: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is standard, it often requires high temperatures. Consider modern, milder reagents that can effect the cyclization under less forcing conditions.[7][8]

    • Order of Addition: Add the dehydrating agent slowly to a cooled solution of the substrate to control the initial exothermic reaction.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in toluene or acetonitrileInexpensive, widely usedOften requires high heat, can lead to side products
P₂O₅ / POCl₃ Reflux in toluene or xyleneMore powerful than POCl₃ alone; good for less activated ringsHarsher conditions, increased risk of charring
Tf₂O / 2-chloropyridine CH₂Cl₂ or DCE, 0 °C to RTVery mild conditions, high yields, reduces side reactionsExpensive, moisture-sensitive

Table 1. Comparison of common dehydrating agents for the Bischler-Napieralski reaction.[2][3][8]

Section 2: The Aromatic Functionalization Route (Nitration & Reduction)

This route is deceptively simple. While it involves two standard reactions, achieving high yield and purity of the final product depends entirely on controlling the selectivity of the nitration and the efficiency of the reduction.

Q: The nitration of 1-methylisoquinoline is giving a mixture of isomers and a low yield of the desired 6-nitro product. How can I improve this?

A: This is the principal challenge of this route. Direct nitration of the isoquinoline core is notoriously difficult to control.

  • Causality (The "Why"): Under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen of the isoquinoline ring is protonated, forming an isoquinolinium ion. This positively charged ring is strongly deactivated, making electrophilic substitution on the pyridine ring impossible and directing the incoming nitro group to the benzene ring. The primary substitution products are typically the 5-nitro and 8-nitro isomers.

  • Solutions & Alternative Strategies:

    • Reaction Condition Optimization: While extensive optimization of nitrating agents and conditions may slightly alter the isomer ratio, achieving high selectivity for the 6-position is generally not feasible via this direct method.

    • Alternative Synthesis: A more robust, albeit longer, approach is to start with a compound that already has the desired substitution pattern. For example, a Skraup-Doebner-Von Miller reaction on 4-nitroaniline can be used to construct a 6-nitroquinoline ring, which can then be methylated at the 1-position.[5]

    • Pd-Catalyzed Nitration: For advanced users, starting with 6-bromo-1-methylisoquinoline and performing a palladium-catalyzed nitration using a nitrite source can be a highly selective method to install the nitro group at the desired position.[9]

Q: My reduction of the 6-nitro group is incomplete or is producing side products. What are the best reduction conditions?

A: The reduction of an aromatic nitro group is a standard transformation, but the choice of reagent is key to achieving a clean, high-yielding reaction, especially on a heterocyclic system.

  • Causality (The "Why"): Incomplete reduction can be due to insufficient reagent, catalyst deactivation, or poor substrate solubility. Side products may arise from over-reduction or reaction with other functional groups if harsh conditions are used.

  • Troubleshooting & Optimization: The ideal reducing agent provides a clean, complete conversion with a simple workup.

Reduction MethodReagents & ConditionsAdvantagesDisadvantages & Troubleshooting
Catalytic Hydrogenation H₂ (balloon or Parr), Pd/C, in EtOH or MeOHVery clean reaction; byproduct is water; product is often pure after filtration and solvent removal.The heterocyclic substrate can poison the catalyst, leading to a stalled reaction. Ensure high-quality catalyst and solvent.
Tin(II) Chloride SnCl₂·2H₂O in conc. HCl or EtOHHighly reliable and chemoselective; tolerates many other functional groups.[5]Workup requires neutralization of strong acid and removal of tin salts, which can be cumbersome.
Iron in Acetic Acid Fe powder in AcOH, often with heatingInexpensive, robust, and effective for large-scale synthesis.[10]The reaction can be slow and requires a hot filtration to remove iron salts; workup can be extensive.

Table 2. Comparison of common reduction methods for aromatic nitro groups.[1][5][10]

Experimental Protocols

Protocol 1: Reduction of 6-Nitro-1-Methylisoquinoline via Catalytic Hydrogenation

This protocol is often preferred for its clean reaction profile and straightforward workup, provided catalyst poisoning is not an issue.

Materials:

  • 6-Nitro-1-methylisoquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite™

Procedure:

  • Setup: In a round-bottom flask suitable for hydrogenation, dissolve the 6-nitro-1-methylisoquinoline in a sufficient volume of methanol or ethanol (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 6-amino-1-methylisoquinoline.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

References
  • Methods for the preparation of 6-aminoisoquinoline.
  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Acceler
  • 6-AMINOISOQUINOLINE synthesis. ChemicalBook.
  • Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.
  • Synthesis of O6-alkylated preQ1 deriv
  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
  • Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.
  • 6-NITROQUINOLINE synthesis. ChemicalBook.
  • An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing.
  • Bischler–Napieralski reaction. Wikipedia.
  • Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. PubMed Central.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

Sources

6-AMINO-1-METHYLISOQUINOLINE solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 6-Amino-1-methylisoquinoline (CAS 347146-39-8).[1][2][3] It synthesizes chemical principles with practical troubleshooting steps to address common solubility and stability challenges.

Subject: Troubleshooting Solubility, Stability, and Handling Issues Compound ID: 6-Amino-1-methylisoquinoline (1-Methylisoquinolin-6-amine) CAS: 347146-39-8 | MW: 158.20 g/mol [1][2][3]

Compound Profile & Chemical Logic

To troubleshoot effectively, one must understand the molecule's "personality."[2][3] This compound features a fused benzene-pyridine ring system (isoquinoline) with two critical functional groups that dictate its behavior:[1][2][3]

  • The Isoquinoline Nitrogen (N-2): A weak base (pKa ~5.4 for the parent core).[1][2][3] It accepts protons readily in acidic media, drastically increasing water solubility.[1][2][3]

  • The Exocyclic Amine (C-6): An electron-donating group.[1][2][3] While it increases polarity slightly, its primary impact is reactivity .[1][2][3] It makes the ring electron-rich and susceptible to oxidative degradation (browning) upon exposure to air and light.[1][2][3]

  • The Methyl Group (C-1): Adds lipophilicity, making the neutral molecule less soluble in water than 6-aminoisoquinoline.[1][2][3]

Module A: Solubility Troubleshooting

Common User Issue: "The compound dissolves in DMSO but precipitates immediately when added to cell culture media or PBS."

The Mechanism

At physiological pH (7.4), the isoquinoline nitrogen is largely unprotonated (neutral).[2][3] The neutral form of 6-amino-1-methylisoquinoline is highly lipophilic and planar, leading to rapid aggregation (stacking) in aqueous environments.[1][2][3]

Troubleshooting Guide
Scenario Recommended Solvent System Technical Rationale
Stock Solution (Storage) DMSO (anhydrous) or Ethanol High solubility (>20 mg/mL).[1][2][3] DMSO prevents aggregation and is stable at -20°C.
Aqueous Buffer (pH < 5) 0.1 M HCl or Acetate Buffer Protonation of the ring nitrogen (N-H⁺) creates a cationic salt, increasing solubility >10-fold.[1][2][3]
Cell Culture (pH 7.4) DMSO Stock + Media (Max 0.5% DMSO)Critical Step: Do not dilute directly into static media.[1][2][3] Vortex the media while adding the stock dropwise to prevent local high concentrations.
Animal Studies (in vivo) 5% DMSO + 40% PEG400 + 55% Water PEG400 acts as a dispersant to prevent precipitation of the neutral form in the bloodstream.[2][3]
Visualization: Solubility Decision Logic

The following flow chart guides you to the correct solvent based on your experimental constraints.

SolubilityLogic Start Start: Dissolving 6-Amino-1-methylisoquinoline CheckApp What is the Application? Start->CheckApp Stock Long-term Storage / Stock CheckApp->Stock BioAssay Cell Culture / Bioassay (pH 7.4) CheckApp->BioAssay ChemSyn Chemical Synthesis CheckApp->ChemSyn DMSO Use Anhydrous DMSO (Conc: 10-50 mM) Stock->DMSO Standard PrecipCheck Does it precipitate upon dilution? BioAssay->PrecipCheck Acidify Acidify Buffer: Use 0.1M Acetic Acid first ChemSyn->Acidify If aqueous rxn PrecipCheck->DMSO No CoSolvent Add Co-solvent: 0.5% Tween-80 or Cyclodextrin PrecipCheck->CoSolvent Yes (Aggregation)

Figure 1: Decision tree for solvent selection based on experimental requirements.[1][2][3]

Module B: Stability & Storage Issues

Common User Issue: "My white powder turned pink/brown after leaving it on the bench for a day."

The Mechanism

Aromatic amines (anilines) are notoriously prone to auto-oxidation .[1][2][3] The electron-rich amino group reacts with atmospheric oxygen to form radical cations, which then polymerize into colored impurities (often azo or imine linkages).[1][2][3] Light accelerates this process (photo-oxidation).[1][2][3]

Stability Protocol
Parameter Recommendation Why?
Atmosphere Argon or Nitrogen Displaces oxygen, preventing the initial oxidation step.[1][2][3]
Temperature -20°C (Desiccated) Slows down kinetic degradation rates.[1][2][3] Moisture promotes hydrolysis/oxidation.[1][2][3]
Light Amber Vials / Foil Prevents photo-excitation of the conjugated isoquinoline system.[1][2][3]
Solution Lifespan < 1 Month (in DMSO) Even in DMSO, slow oxidation occurs.[1][2][3] Fresh stock is preferred for critical K_d/IC_50 assays.[1][2][3]
Visualization: Degradation Risk Assessment

DegradationPath Compound 6-Amino-1-methylisoquinoline (White Solid) Radical Formation of N-Radicals Compound->Radical Slow Oxidation Oxygen Exposure to Air (O2) Oxygen->Radical Accelerates Light UV/Visible Light Light->Radical Catalyzes Product Colored Impurities (Pink/Brown Oligomers) Radical->Product Polymerization

Figure 2: Factors contributing to the oxidative degradation of aromatic amines.[1][2][3]

Module C: Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Use this for cellular assays to ensure accuracy and stability.

  • Weighing: Weigh approximately 1.58 mg of powder into a glass vial (avoid plastic if possible to minimize sticking due to static).

  • Solvent Calculation: To achieve 10 mM:

    
    
    (Example: For 1.58 mg, add 1000 µL DMSO).[2][3]
    
  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: "Crash-Out" Prevention in Media

Use this if you observe precipitation when dosing cells.[1][2][3]

  • Prepare your culture media in a conical tube.[1][2][3]

  • Calculate the volume of stock needed (e.g., 1 µL stock into 1 mL media = 10 µM).[1][2][3]

  • Do not squirt the stock directly onto the static liquid surface.[1][2][3]

  • Technique: Hold the tube at an angle and vortex the media gently.

  • Inject the DMSO stock sub-surface (into the middle of the vortex) rapidly.[1][2][3]

  • This ensures immediate dispersion before the hydrophobic molecules can find each other and crystallize.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I dissolve this in water if I heat it? A: Heating neutral water may temporarily dissolve the compound, but it will likely precipitate upon cooling (supersaturation).[2][3] It is safer to use a dilute acid (0.1 M HCl) if you strictly require an aqueous stock, but ensure your assay can tolerate the pH shift.[2][3]

Q: The compound arrived as a brown sticky solid, but the COA says it's white.[3] Is it ruined? A: It has likely undergone surface oxidation.[1][2][3]

  • Test: Dissolve a small amount in DMSO.[1][2][3] If the solution is clear or pale yellow, the bulk compound is likely still intact (>95% purity).[2][3] If the solution is dark brown/black, degradation is significant.[2][3]

  • Purification: You can attempt to wash the solid with a small amount of cold diethyl ether (the oxidized impurities are often more soluble in ether than the salt form, if you convert it to HCl salt first).[3]

Q: Is this compound toxic? A: Treat as Toxic/Irritant . Isoquinolines can intercalate DNA or inhibit kinases.[1][2][3] Use standard PPE (Gloves, Goggles, Lab Coat) and handle inside a fume hood.[2][3]

References

  • Chemical Structure & Identifiers: 1-Methylisoquinolin-6-amine.[1][2][3] PubChem Compound Summary. National Center for Biotechnology Information.[1][2][3] (Accessed 2024).[1][2][3][4] Link[2][3]

  • Isoquinoline Properties: "Isoquinoline." Wikipedia, The Free Encyclopedia.[2][3] (General pKa and solubility data for the isoquinoline core). Link[2][3]

  • Handling Aromatic Amines: "Stability of Aromatic Amines." Sigma-Aldrich Technical Bulletins. (General guidelines for preventing oxidation in aniline derivatives). Link

  • Solubility Data: 1-Methylisoquinolin-6-amine (CAS 347146-39-8) Product Data.[1][2][3] ChemScene. Link

Sources

Technical Support Center: Optimizing 6-Amino-1-Methylisoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 6-Amino-1-Methylisoquinoline (6-AMIQ) Reaction Optimization Reference ID: TS-AMIQ-2026-OPT[1]

Technical Overview & Reactivity Profile

Welcome to the Advanced Chemical Support Hub. You are likely working with 6-amino-1-methylisoquinoline (6-AMIQ) as a scaffold for kinase inhibitors or fluorescent probes.[1]

This molecule presents a classic "dual-nitrogen" challenge in medicinal chemistry. You have an exocyclic aniline-like amine (the target nucleophile) and an endocyclic pyridine-like nitrogen (a competitive base/trap).[1]

The Core Challenge: Nucleophilicity vs. Basicity

The electron-deficient isoquinoline ring pulls electron density from the 6-amino group, rendering it less nucleophilic than a standard aniline. Furthermore, the pyridine-like nitrogen (N2) is a basic trap.[1] If your reaction conditions are acidic or metal-catalyzed, N2 can sequester protons or catalyst ligands, stalling your reaction.[1]

Key Physicochemical Parameters:

  • pKa (Isoquinoline N): ~5.6 (Protonation here deactivates the ring further).[1]

  • pKa (6-Amino N): ~3.5–4.0 (Weak nucleophile).[1]

  • Solubility: Low in non-polar solvents; moderate-to-high in DMSO, DMF, and warm alcohols.[1]

  • C1-Methyl Reactivity: The methyl group at position 1 is "pseudo-benzylic" and acidic.[1] Warning: Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to polymerization or unwanted alkylation.[1]

Pre-Reaction Checklist: Solubility & Handling

Q: I cannot get 6-AMIQ into solution for my coupling reaction. DCM and THF are failing.[1] What do you recommend?

A: 6-AMIQ often exhibits poor solubility in standard lipophilic solvents due to pi-stacking.[1]

  • Standard Protocol: Switch to DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These are the "Gold Standard" solvents for this scaffold.

  • For DCM/THF mixtures: You must disrupt the intermolecular H-bonding.[1] Add 5–10% MeOH or use a cosolvent system (DCM:DMF 4:1).[1]

  • Salt Forms: If you are using the HCl salt of 6-AMIQ, it will not dissolve in organic solvents until neutralized.[1] You must add an organic base (DIPEA or TEA) before adding the electrophile.[1]

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingApplication Notes
DCM PoorRequires 5-10% MeOH or DIPEA to solubilize.[1]
THF ModerateGood for reflux, but precipitation often occurs upon cooling.[1]
DMF/DMAc Excellent Recommended. High boiling point allows for thermal acceleration.[1]
MeCN ModerateUseful for SNAr or alkylation; poor for initial dissolution of solids.[1]
Water pH DependentSoluble only at pH < 4 (protonated), which deactivates the amine.[1]

Workflow: Amide Coupling Optimization

Q: My HATU coupling yields are stuck at 30%. The LCMS shows unreacted starting material.[1][2] How do I push this to completion?

A: This is the most common ticket we receive.[1] The issue is likely the "N2-Trap."[1] The isoquinoline nitrogen can H-bond with the active ester intermediate or coordinate with the coupling reagent, slowing down the attack of the 6-amino group.

Optimization Protocol:

  • Base Stoichiometry: Increase DIPEA/NMM to 3.0–4.0 equivalents . You need enough base to neutralize any salts and keep the isoquinoline N unprotonated.[1]

  • Nucleophilic Catalyst: Add 10–20 mol% DMAP (4-Dimethylaminopyridine). This creates a "super-active" acyl-pyridinium intermediate that reacts faster with the sluggish 6-amino group.[1]

  • Temperature: Heat is your friend.[1] Run the reaction at 50–60°C . The thermal energy helps overcome the steric and electronic barrier.

Visual Workflow: Amide Coupling Troubleshooting

AmideCoupling cluster_legend Legend Start Start: Low Yield (<50%) CheckSM Is SM consumed? Start->CheckSM SideProducts Identify Side Products CheckSM->SideProducts Yes Solubility Step 1: Solubility Check Is reaction homogeneous? CheckSM->Solubility No (SM remains) Hydrolysis Issue: Moisture Action: Dry solvents, use inert atm. SideProducts->Hydrolysis Acid/Ester found N2Reaction Issue: N-isoquinoline attack Action: Use reversible blocking group or reduce electrophile reactivity SideProducts->N2Reaction Wrong Regioisomer SwitchSolvent Action: Switch to DMF/NMP Heat to 60°C Solubility->SwitchSolvent No (Precipitate) Activation Step 2: Activation Check Is Active Ester forming? Solubility->Activation Yes (Clear) AddDMAP Action: Add 20 mol% DMAP Switch to HATU or Acid Chloride Activation->AddDMAP Slow Reaction Diagnostic Diagnostic Step Action Corrective Action

Figure 1: Decision tree for troubleshooting low-yielding amide couplings of 6-AMIQ.

Advanced Derivatization: Reductive Amination & Buchwald

Q: Can I use standard reductive amination (NaBH(OAc)3) to install an alkyl group?

A: Yes, but with a caveat.

  • The Problem: The imine formation between 6-AMIQ and your aldehyde is the rate-limiting step and is equilibrium-unfavorable due to the low nucleophilicity of the amine.

  • The Fix: You must drive imine formation before adding the reducing agent.[1]

    • Mix 6-AMIQ + Aldehyde + Ti(OiPr)4 (Titanium isopropoxide) or MgSO4 (drying agent) in DCM/THF.

    • Stir for 6–12 hours (or reflux) to force imine formation.

    • Then add the reducing agent (NaBH4 or NaBH(OAc)3).[1]

    • Note: Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger.

Q: I want to perform a Buchwald-Hartwig coupling. Which ligand system works best?

A: For electron-deficient anilines like 6-AMIQ, you need a ligand that facilitates the reductive elimination step but is electron-rich enough to perform the oxidative addition.[1]

  • Recommended Catalyst: BrettPhos Pd G3 or XPhos Pd G3 .[1]

  • Base: Cs2CO3 (weak base) is preferred.[1] Avoid NaOtBu if possible, as it may deprotonate the C1-methyl group (see Section 1).[1]

  • Solvent: 1,4-Dioxane or Toluene at 100°C.

Purification & Isolation Guide

Q: My product streaks on the silica column. I can't separate it from the impurity.

A: Isoquinoline derivatives are notorious for "tailing" on silica gel because the basic ring nitrogen interacts strongly with the acidic silanols on the silica surface.[1]

The "Tri-Solvent" Fix: Do not use standard Hexane/Ethyl Acetate.[1] You must modify the stationary phase environment.

  • Mobile Phase: DCM / MeOH / NH4OH (Ammonium Hydroxide) .

    • Ratio: 95 : 5 : 0.5 (Start here)

      
       90 : 10 : 1.[1]
      
    • The NH4OH competes for the silanol sites, allowing your product to elute as a sharp band.[1]

  • Alternative: Use DIPEA (1%) in the mobile phase if NH4OH is too volatile for your setup.[1]

  • Reverse Phase: If normal phase fails, switch to C18 Reverse Phase (Water/MeCN + 0.1% Formic Acid).[1] The protonated form usually purifies well, but ensure your product is stable in acid.[1]

Table 2: Purification Troubleshooting

ObservationDiagnosisSolution
Broad, tailing peak Silanol interactionAdd 1% Et3N or NH4OH to mobile phase.[1]
Product stuck at baseline Too polar / Salt formSwitch to DCM:MeOH (80:20) or use Reverse Phase.
Co-elution with byproduct Similar polarityChange selectivity: Switch MeOH to MeCN or Acetone.

References

  • Vertex Pharmaceuticals. (2018).[1] Methods for the preparation of 6-aminoisoquinoline.[1] WO2018125548A1.[1] Link

  • Carey, J. S., et al. (2006).[1][3] Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[1][3][4] Link

  • Sigma-Aldrich. (2023).[1] Cross-Coupling Reaction Manual: Desk Reference.Link

  • BenchChem. (2025).[1][5][6] An In-depth Technical Guide to the Solubility of 2-Aminoquinoline (Analogous Scaffold).Link[1]

  • Organic Chemistry Portal. (2023). Synthesis of Isoquinolines.[1][4]Link

Sources

Technical Support Center: 6-Amino-1-Methylisoquinoline (6-AMIQ) Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AMIQ-PERM-001 Subject: Overcoming Cell Permeability Barriers for 6-AMIQ Scaffolds Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1][2][3]

Executive Summary

You are encountering low intracellular accumulation or poor apical-to-basolateral flux with 6-Amino-1-methylisoquinoline (6-AMIQ) .[1][2][3] This molecule presents a classic medicinal chemistry paradox: the isoquinoline core suggests lipophilicity, but the C6-primary amine and the basic ring nitrogen create a "polarity trap."

This guide addresses the three primary failure modes associated with this scaffold:

  • Ionization Lock: At physiological pH, the basic nitrogen creates a cationic species that repels from the lipid bilayer.[1][2][3]

  • H-Bond Penalty: The exocyclic amine acts as a high-energy Hydrogen Bond Donor (HBD), requiring significant desolvation energy to enter the membrane.[1][2][3]

  • Efflux Susceptibility: Isoquinoline derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1).[1][2][3]

Module 1: Physicochemical Diagnostics (The "Why")

Q: My LogP looks fine (~1.6), but the compound isn't crossing the membrane. Why?

A: You are likely relying on LogP (lipophilicity of the neutral species) rather than LogD7.4 (distribution coefficient at physiological pH).[1][2][3]

6-AMIQ contains two relevant ionization centers:

  • Isoquinoline Ring Nitrogen (N-2): Basic (pKa ≈ 6.0–7.0).[1][2][3]

  • Exocyclic Amine (C6-NH2): Weakly basic/neutral (pKa ≈ 4.0–5.0), but acts as a strong H-bond donor.[1][2][3]

The Trap: At pH 7.4, a fraction of the molecule remains protonated (cationic). Furthermore, the primary amine (-NH2) contributes two Hydrogen Bond Donors.[1][2][3] To cross the membrane, the molecule must strip off its water shell (desolvation). The energy cost to desolvate that primary amine is high.[1][2][3][4]

Diagnostic Visualization: The Permeability Barrier

PermeabilityBarrier cluster_extracellular Extracellular Fluid (pH 7.4) cluster_membrane Lipid Bilayer Compound_Ionized 6-AMIQ (Cationic) High Solvation Shell Compound_Neutral 6-AMIQ (Neutral) Exposed H-Bond Donors Compound_Ionized->Compound_Neutral Equilibrium (pKa driven) Barrier Hydrophobic Core Rejects Charges Rejects H-Bond Donors Compound_Ionized->Barrier Blocked (Charge) Compound_Neutral->Barrier Slow Diffusion (Desolvation Penalty)

Figure 1: The dual barrier of ionization and desolvation energy preventing passive diffusion.

Module 2: Synthetic Solutions (The "Fix")

Q: How can I chemically modify 6-AMIQ to improve entry without losing potency?

A: Implement a Prodrug Strategy targeting the C6-primary amine.[1][2][3] The goal is to temporarily mask the H-bond donors (HBD) to facilitate entry, then rely on intracellular esterases to release the active parent drug.

Recommended Protocol: Carbamate Prodrug Synthesis Carbamates are generally more stable than simple amides but are still cleavable by intracellular hydrolases.[1][2][3]

Step-by-Step Synthesis Guide:

  • Reactants: Dissolve 6-AMIQ (1 eq) in anhydrous DCM.

  • Base: Add Pyridine (2 eq) or TEA to scavenge HCl.

  • Reagent: Add Ethyl chloroformate or Methyl chloroformate (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (the prodrug will be significantly less polar/higher Rf).[1][2][3]

  • Workup: Wash with dilute NaHCO3. The resulting Ethyl (1-methylisoquinolin-6-yl)carbamate will have 0 HBDs (masked N-H) and higher LogP.[1][2][3]

Q: Will the prodrug release the active compound fast enough?

A: This depends on the specific esterases in your cell line.

  • Fast Release: Simple alkyl carbamates (Methyl/Ethyl).[1][2][3]

  • Slow Release: Bulky carbamates (t-Butyl/Benzyl).[1][2][3]

Prodrug Activation Pathway [1]

ProdrugPathway Prodrug Carbamate Prodrug (High Lipophilicity) (Masked HBD) Membrane Cell Membrane Prodrug->Membrane Rapid Diffusion Intracellular Intracellular Space Membrane->Intracellular Entry Enzyme Carboxylesterases Intracellular->Enzyme Substrate Binding Active Active 6-AMIQ (Trapped Intracellularly) Enzyme->Active Hydrolysis

Figure 2: Mechanism of carbamate prodrug entry and intracellular activation.[1][3]

Module 3: Formulation & Assay Troubleshooting

Q: I cannot chemically modify the drug. What formulation works best?

A: For basic, polar aromatics like 6-AMIQ, pH-Gradient Liposomes are the gold standard.[1]

Protocol: Remote Loading (Ammonium Sulfate Gradient)

  • Lipid Film: Create a film of HSPC:Cholesterol (55:45 mol%) by rotary evaporation.[1][2][3]

  • Hydration: Hydrate with 250 mM Ammonium Sulfate (pH 5.5).

  • Sizing: Extrude to ~100 nm.

  • Gradient Creation: Dialyze against PBS (pH 7.4) to remove external ammonium sulfate.[1][2][3]

  • Loading: Incubate 6-AMIQ with liposomes at 60°C for 30 min.

    • Mechanism:[1] 6-AMIQ (neutral at pH 7.[1][2][3]4) crosses the lipid bilayer.[1][2][3] Inside (pH 5.5 + high [NH4+]), it becomes protonated and "locked" inside the liposome as an insoluble sulfate salt.[3]

Q: My Caco-2 recovery is low (< 70%). Where is the compound going?

A: Low recovery in Caco-2 assays with basic drugs usually indicates Non-Specific Binding (NSB) or Lysosomal Trapping .[1][2][3]

Troubleshooting Checklist:

IssueSymptomFix
Plastic Binding Low recovery in donor and receiver wells.[1][2][3]Add 0.5% BSA to the receiver buffer or use glass-coated plates.[1][2][3]
Lysosomal Trapping High cellular accumulation but low transport.[1][2][3]Add 100 µM Chloroquine (lysosomotropic agent) to block acidic trapping.[1][2][3]
P-gp Efflux B->A transport is >2x higher than A->B.Co-incubate with Verapamil (50 µM) or Zosuquidar .
Caco-2 Workflow for Basic Drugs

Caco2Workflow cluster_conditions Transport Conditions Start Start: Caco-2 Monolayer (21-day culture) Check QC: TEER > 200 Ω·cm² Start->Check Buffer Apical: pH 6.5 (MES) Basolateral: pH 7.4 (HBSS) Check->Buffer AddDrug Add 6-AMIQ (10 µM) +/- Verapamil (Efflux Check) Buffer->AddDrug Incubate Incubate 2 hrs @ 37°C AddDrug->Incubate Analyze LC-MS/MS Analysis Calculate P_app & Efflux Ratio Incubate->Analyze

Figure 3: Optimized Caco-2 workflow for basic isoquinoline derivatives.[1][2][3]

References

  • PubChem. (2025).[1][2][3] 6-Aminoisoquinoline Compound Summary. National Library of Medicine.[2][3] Link[1]

  • Lipinski, C. A., et al. (2001).[1][2][3][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Simplicio, A. L., et al. (2008).[1][2][3] Prodrugs for Amines. Molecules. Link

  • Hubatsch, I., et al. (2007).[1][2][3] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Link[1]

  • Bayer, A., et al. (2023).[1][2][3][6] Caco-2 Cell Line Standardization with Pharmaceutical Requirements. Pharmaceutics. Link

Sources

Minimizing off-target effects of 6-AMINO-1-METHYLISOQUINOLINE

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Characterizing and Mitigating Off-Target Effects for Researchers

Welcome to the technical support center for 6-amino-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and related small molecules. As a Senior Application Scientist, my goal is to provide you with both the theoretical framework and practical, field-proven methodologies to anticipate, identify, and minimize off-target effects, ensuring the reliability and reproducibility of your experimental outcomes.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] Specifically, derivatives of aminoisoquinoline have been identified as potent inhibitors of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and Receptor-Interacting Protein 1 (RIP1) kinase.[2][3] Given this precedent, it is highly probable that 6-amino-1-methylisoquinoline also functions as a kinase inhibitor. This guide is therefore structured around this hypothesis, providing a logical workflow from initial target validation to comprehensive off-target profiling.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Your Investigation

This section addresses the foundational questions you should consider when starting your investigation into the off-target effects of 6-amino-1-methylisoquinoline.

Q1: I have just synthesized or obtained 6-amino-1-methylisoquinoline. How do I begin to understand its biological activity and potential for off-target effects?

A1: Your first step is to establish a baseline understanding of your compound's primary biological activity. Given its structural similarity to known kinase inhibitors, a logical starting point is to screen it against a panel of kinases.[2][3]

  • Initial Broad-Spectrum Kinase Panel: Utilize a commercially available kinase profiling service, such as KINOMEscan™ or a similar platform, to perform an initial screen against a large, diverse panel of kinases (e.g., the scanMAX panel with over 468 kinases).[4][5] This will provide a "bird's-eye view" of the kinome, identifying potential primary targets and prominent off-targets.

  • Interpreting the Data: The results will be presented as the percent of kinase activity remaining in the presence of your compound. A significant reduction in activity for a particular kinase suggests it may be a target. Pay close attention to any other kinases that are also inhibited, as these are your initial off-target "hits."

Q2: My initial screen suggests that 6-amino-1-methylisoquinoline is a kinase inhibitor. How can I confirm this and determine if it's binding to the intended target in a cellular context?

A2: Biochemical assays are an excellent starting point, but it is crucial to validate target engagement within a living cell. This is because factors like cell permeability and competition with endogenous ligands can significantly impact a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8]

  • The Principle of CETSA: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8] By heating cell lysates or intact cells to various temperatures, you can determine the temperature at which the target protein denatures and precipitates. In the presence of your compound, the denaturation temperature of the target protein should increase if there is direct binding.

  • Experimental Workflow: You will treat your cells with 6-amino-1-methylisoquinoline, heat the cells or lysate, and then detect the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.[9] A shift in the melting curve to a higher temperature in the presence of your compound confirms target engagement.

Q3: I've confirmed my primary target. What are the different types of off-target effects I should be concerned about?

A3: Off-target effects can be broadly categorized into two types:

  • On-target mediated off-tissue effects: The intended target is expressed in tissues other than the one you are studying, leading to unintended physiological consequences.

  • Off-target mediated effects: Your compound interacts with other proteins (off-targets), which can lead to unexpected biological responses and potential toxicity.[10] For kinase inhibitors, these are often other kinases due to the conserved nature of the ATP-binding pocket.[11] However, non-kinase off-targets are also possible and should not be overlooked.[12]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides practical solutions to common problems encountered when investigating the off-target effects of 6-amino-1-methylisoquinoline.

Issue 1: My compound shows activity against multiple kinases in the initial screen. How do I prioritize which off-targets to validate?

Potential Cause Troubleshooting Steps Scientific Rationale
Broad Kinase Selectivity 1. Perform a dose-response KINOMEscan™: Instead of a single high concentration, test your compound at multiple concentrations to determine the IC50 for each kinase.[13] 2. Prioritize by Potency: Focus on off-targets that are inhibited with a potency similar to or within one order of magnitude of your primary target. 3. Computational Modeling: Use computational tools to dock 6-amino-1-methylisoquinoline into the ATP-binding pocket of the primary target and high-potency off-targets to understand the structural basis of binding and identify opportunities for medicinal chemistry optimization.[14]A dose-response analysis provides a more quantitative measure of selectivity than a single-point screen. Off-targets with high potency are more likely to be biologically relevant. Computational modeling can guide the rational design of more selective analogs.
Assay Artifacts 1. Perform Orthogonal Assays: Validate the hits from your initial screen using a different assay format (e.g., if the initial screen was a binding assay, use a functional kinase activity assay). 2. Counter-Screening: If your primary assay is fluorescence-based, perform a counter-screen in the absence of the kinase to rule out compound interference with the detection method.Different assay technologies have different potential artifacts. Confirming hits with an orthogonal method increases confidence in the results. Counter-screens are essential for identifying and eliminating false positives.

Issue 2: I am observing a cellular phenotype that cannot be explained by the inhibition of my primary target.

Potential Cause Troubleshooting Steps Scientific Rationale
Unknown Off-Target 1. Chemical Proteomics: Employ chemical proteomics approaches, such as affinity chromatography using an immobilized version of your compound, to pull down binding partners from cell lysates for identification by mass spectrometry.[14] 2. Phenotypic Screening with a Structurally Unrelated Inhibitor: Use a known, selective inhibitor of your primary target that is structurally different from 6-amino-1-methylisoquinoline. If this compound does not produce the same phenotype, it is likely that an off-target of your compound is responsible.Chemical proteomics provides an unbiased method to identify all proteins that your compound interacts with in a complex biological sample. Using a structurally distinct inhibitor with the same primary target is a classic pharmacological control to differentiate on-target from off-target effects.
Pathway Retroactivity 1. Upstream Pathway Analysis: Investigate the activity of proteins upstream of your primary target. Inhibition of a downstream kinase can sometimes lead to the activation of upstream components through feedback loops or sequestration of scaffolding proteins.[11] 2. Systems Biology Modeling: Utilize computational models of the signaling pathway to simulate the effects of inhibiting your target and predict potential upstream consequences.Biological signaling pathways are not always linear. Retrograde signaling can lead to paradoxical pathway activation that may explain unexpected cellular phenotypes.

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments to characterize and mitigate the off-target effects of 6-amino-1-methylisoquinoline.

Protocol 1: Comprehensive Kinase Selectivity Profiling

Objective: To quantitatively assess the selectivity of 6-amino-1-methylisoquinoline across the human kinome.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-amino-1-methylisoquinoline in 100% DMSO.

  • Assay Provider Submission: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Carna Biosciences). Request an IC50 determination against their broadest available kinase panel.

  • Data Analysis and Visualization:

    • The service provider will return a list of kinases and their corresponding IC50 values.

    • Visualize the data using a kinome tree plot. This provides an intuitive representation of the compound's selectivity. The primary target(s) and any potent off-targets will be highlighted.

    • Calculate a selectivity score (e.g., the number of kinases inhibited by >90% at a given concentration) to quantify the compound's specificity.

Workflow for Investigating Off-Target Effects

The following diagram illustrates a logical workflow for the comprehensive investigation of off-target effects.

Off_Target_Workflow cluster_0 Initial Characterization cluster_1 Cellular Target Validation cluster_2 Off-Target Investigation cluster_3 Mitigation Strategy A Synthesize/Obtain 6-amino-1-methylisoquinoline B Broad Kinase Screen (e.g., KINOMEscan™) A->B C Identify Primary Target(s) and Potential Off-Targets B->C D Cellular Thermal Shift Assay (CETSA) C->D F Dose-Response Kinase Profiling C->F E Confirm On-Target Engagement D->E H Chemical Proteomics E->H I Phenotypic Analysis with Structurally Unrelated Inhibitor E->I G Orthogonal Assays F->G J Structure-Activity Relationship (SAR) and Computational Modeling G->J H->J I->J K Synthesize Analogs with Improved Selectivity J->K

Caption: A logical workflow for the characterization and mitigation of off-target effects.

Signaling Pathway Considerations

If 6-amino-1-methylisoquinoline is found to inhibit a key signaling kinase (e.g., a MAPK or PI3K pathway member), it is important to consider the potential for downstream and upstream effects. The following diagram illustrates a generic kinase cascade and highlights points of potential off-target interaction.

Kinase_Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Proteins (e.g., Grb2, SOS) Receptor->Adaptor Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor->Upstream_Kinase Primary_Target Primary Target Kinase (e.g., MEK) Upstream_Kinase->Primary_Target Off_Target_Kinase Off-Target Kinase (e.g., p38) Upstream_Kinase->Off_Target_Kinase Off-target interaction Downstream_Kinase Downstream Kinase (e.g., ERK) Primary_Target->Downstream_Kinase Transcription_Factor Transcription Factor (e.g., c-Myc, AP-1) Downstream_Kinase->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response

Caption: A generic kinase signaling cascade illustrating potential off-target interactions.

References

  • Harris, C. J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1349-1353. [Link]

  • Cushman, M., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Journal of Natural Products, 83(4), 1203-1233. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 4, 2026, from [Link]

  • Kuenemann, M. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2846-2857. [Link]

  • Korn, J. M., et al. (2013). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PLoS One, 8(5), e64761. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. [Link]

  • Martinez-Chavez, E., et al. (2023). Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. International Journal of Molecular Sciences, 24(13), 10926. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-157. [Link]

  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(19), 6529. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved February 4, 2026, from [Link]

  • Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved February 4, 2026, from [Link]

  • NanoTemper Technologies. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • PubChem. (n.d.). 6-Aminoisoquinoline. Retrieved February 4, 2026, from [Link]

  • Bakır, T. K., et al. (2022). Structure-based design, synthesis and biological evaluation of N-substituted 6H-thiochromeno[2,3–c]quinolin-12(12H)-one as potential breast cancer drugs. Journal of the Indian Chemical Society, 99(11), 100753. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 63. [Link]

  • Henderson, M. J., et al. (2018). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Scientific Reports, 8(1), 14848. [Link]

  • Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters, 4(12), 1238-1243. [Link]

  • Na, J., & Zhang, X. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1146731. [Link]

  • El-Hachem, N., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 18(9), e1010452. [Link]

  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(9), 4506-4515. [Link]

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Technical Support Center: Scaling Up 6-Amino-1-Methylisoquinoline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 6-amino-1-methylisoquinoline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical pharmaceutical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

6-Amino-1-methylisoquinoline is a key building block in the synthesis of various kinase inhibitors and other pharmacologically active molecules. Its production, particularly at scale, presents a unique set of challenges stemming from the electronic properties of the substituent groups and the multi-step nature of its synthesis. A common and scalable synthetic approach involves the construction of the isoquinoline core via a Bischler-Napieralski reaction, followed by the reduction of a nitro group to the final amine. This guide will focus on troubleshooting this synthetic pathway.

Overall Synthetic Workflow

The production of 6-amino-1-methylisoquinoline can be conceptually broken down into four key stages, each with its own set of potential issues.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isoquinoline Core Formation cluster_2 Stage 3: Aromatization & Reduction cluster_3 Stage 4: Purification A N-(4-Nitrophenethyl)acetamide Formation B Bischler-Napieralski Cyclization A->B Key Intermediate C Dehydrogenation B->C Crude Dihydroisoquinoline D Nitro Group Reduction C->D Aromatic Intermediate E Product Isolation & Purification D->E Crude Product

Caption: Key stages in the synthesis of 6-amino-1-methylisoquinoline.

Stage 1: Precursor Synthesis - N-(4-Nitrophenethyl)acetamide

The journey begins with the synthesis of the N-acylated phenethylamine precursor. A common starting material is 4-nitrophenethylamine, which is then acetylated.

FAQs: Precursor Synthesis

Q1: What are the common methods for acetylating 4-nitrophenethylamine?

A1: The most straightforward method is the reaction of 4-nitrophenethylamine with acetic anhydride or acetyl chloride. Typically, a base such as triethylamine or pyridine is used to scavenge the acid byproduct (acetic acid or HCl). The reaction is usually performed in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: I am seeing a low yield in my acetylation reaction. What could be the cause?

A2: A low yield can be attributed to several factors:

  • Incomplete reaction: Ensure you are using at least a stoichiometric equivalent of the acetylating agent. A slight excess (1.1-1.2 equivalents) is often beneficial. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • Hydrolysis of the acetylating agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Ensure your solvent and glassware are dry.

  • Sub-optimal temperature: The reaction is typically exothermic. Running the reaction at 0 °C and then allowing it to warm to room temperature can help control the reaction rate and prevent side reactions.

  • Work-up losses: The product, N-(4-nitrophenethyl)acetamide, has some water solubility. During the aqueous work-up, ensure you perform multiple extractions with your organic solvent to maximize recovery.

Stage 2: Isoquinoline Core Formation - The Bischler-Napieralski Reaction

This is often the most challenging step in the synthesis. The Bischler-Napieralski reaction involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[1][2][3][4][5][6][7]

Troubleshooting Guide: Bischler-Napieralski Cyclization
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material The electron-withdrawing nitro group deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution difficult.[8]- Use more forceful dehydrating agents. A mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone.[2][3] - Increase the reaction temperature. Refluxing in a higher boiling solvent like toluene or xylene may be necessary. - Ensure anhydrous conditions, as water will consume the dehydrating agent.
Formation of a styrene-like byproduct This is a known side reaction called a retro-Ritter reaction, which is more prevalent with deactivated aromatic rings.[2]- Using a nitrile solvent (e.g., acetonitrile) can sometimes shift the equilibrium away from the retro-Ritter pathway.[2] - Milder cyclization conditions using triflic anhydride (Tf₂O) and a non-nucleophilic base at lower temperatures can sometimes suppress this side reaction.
Incorrect regiochemistry of cyclization While the nitro group is a meta-director for electrophilic aromatic substitution, the cyclization ortho to the ethylamine substituent is generally favored. However, with a deactivating group, the possibility of alternative cyclization pathways increases, especially at high temperatures.- The use of polyphosphoric acid (PPA) can sometimes improve regioselectivity. - Careful control of reaction temperature is crucial. Stepwise temperature ramping can be beneficial.
Polymerization/tar formation The harsh, acidic conditions and high temperatures can lead to the decomposition of starting materials and products.- Ensure efficient stirring to prevent localized overheating. - Add the dehydrating agent portion-wise to control the exotherm. - Consider a solvent-free reaction with P₂O₅, which can sometimes give cleaner results, although it can be difficult to stir on a large scale.
Experimental Protocol: Bischler-Napieralski Cyclization of N-(4-Nitrophenethyl)acetamide
  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-(4-nitrophenethyl)acetamide (1.0 eq) and a high-boiling solvent such as toluene or xylene (5-10 volumes).

  • Reagent Addition: With vigorous stirring, carefully add phosphorus pentoxide (P₂O₅, 1.5-2.0 eq) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 3.0-5.0 eq). The addition of POCl₃ is exothermic and should be done at a rate that maintains a controllable internal temperature.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: Cool the reaction mixture to room temperature and then carefully quench it by slowly pouring it onto crushed ice with stirring. Caution: This is a highly exothermic process. The mixture is then made basic (pH > 10) with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, keeping the temperature below 25 °C with an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-nitro-1-methyl-3,4-dihydroisoquinoline.

Stage 3: Aromatization and Nitro Group Reduction

The dihydroisoquinoline intermediate is first aromatized to the isoquinoline, and then the nitro group is reduced to the desired amine.

FAQs: Aromatization and Reduction

Q1: How is the 6-nitro-1-methyl-3,4-dihydroisoquinoline aromatized?

A1: Aromatization is typically achieved by dehydrogenation. A common and effective method is to heat the dihydroisoquinoline with a palladium on carbon (Pd/C) catalyst in a high-boiling, inert solvent like decalin or in the absence of a solvent if the substrate is a liquid at the reaction temperature.

Q2: My catalytic hydrogenation of the nitro group is sluggish or incomplete. What are the likely causes?

A2: Several factors can hinder the catalytic hydrogenation of an aromatic nitro group:[9][10][11]

  • Catalyst poisoning: Sulfur-containing impurities in the substrate or solvent can poison the catalyst. The crude product from the Bischler-Napieralski reaction may contain impurities that need to be removed before hydrogenation. A simple filtration through a plug of silica gel can sometimes be effective.

  • Poor catalyst activity: Ensure you are using a fresh, high-quality catalyst. The catalyst loading should be optimized (typically 5-10 mol%).

  • Insufficient hydrogen pressure: While some hydrogenations can be done at atmospheric pressure (balloon), scaling up often requires higher pressures in a dedicated hydrogenation reactor to improve reaction rates.

  • Mass transfer limitations: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate solution, and gaseous hydrogen is critical.[10] Inadequate agitation can lead to slow reaction rates.

  • Solvent choice: Protic solvents like ethanol, methanol, or acetic acid are generally preferred for catalytic hydrogenation.

Troubleshooting Guide: Catalytic Hydrogenation

Start Incomplete Nitro Reduction Q1 Is the catalyst fresh and of good quality? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the hydrogen pressure sufficient? A1_Yes->Q2 Sol1 Replace with fresh catalyst. Consider a different type (e.g., PtO₂). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there evidence of catalyst poisoning? A2_Yes->Q3 Sol2 Increase H₂ pressure (use appropriate reactor). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Purify the nitro-intermediate before hydrogenation. Increase catalyst loading. A3_Yes->Sol3 Q4 Is agitation efficient? A3_No->Q4 A4_No No Q4->A4_No A4_Yes Yes Q4->A4_Yes Sol4 Increase stirring speed. Check impeller design for scale-up. A4_No->Sol4 End Consider alternative reducing agents: - Fe/HCl - SnCl₂/HCl A4_Yes->End

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Stage 4: Product Isolation and Purification

The final step involves isolating and purifying the 6-amino-1-methylisoquinoline. Aromatic amines can be challenging to purify at scale due to their polarity and potential for oxidation.

FAQs: Purification

Q1: Standard silica gel chromatography is proving difficult for my final product. What are the alternatives for large-scale purification?

A1: On a large scale, traditional column chromatography can be inefficient and costly. Consider the following alternatives:

  • Crystallization/Recrystallization: This is often the most cost-effective method for purifying solids at scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that give good crystal formation and high purity.

  • Acid-Base Extraction: As an amine, your product is basic. You can perform an aqueous extraction with a dilute acid (e.g., 1M HCl) to pull the product into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

  • Amine-functionalized silica: If chromatography is necessary, using amine-functionalized silica can prevent the streaking and poor recovery often seen with basic compounds on standard silica gel.[12]

  • Salt formation and recrystallization: It may be easier to form a salt of the amine (e.g., the hydrochloride or tartrate salt) and purify this by recrystallization.[13] The free base can then be liberated in a final step.

Q2: My final product is dark in color. What is the cause and how can I decolorize it?

A2: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Minimize air exposure: During work-up and purification, try to work under an inert atmosphere (nitrogen or argon).

  • Charcoal treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration through a pad of celite. Be aware that this can sometimes lead to a loss of product due to adsorption on the charcoal.

  • Use of antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during the work-up can help prevent oxidation.

Summary of Key Scale-Up Challenges and Solutions

Challenge Stage Recommended Mitigation Strategy
Exothermic Reactions Precursor Synthesis, Bischler-NapieralskiControlled addition of reagents, efficient cooling, good agitation, monitoring of internal temperature.
Harsh Reagents Bischler-NapieralskiUse of appropriate personal protective equipment, careful quenching procedures, consideration of milder alternative reagents.
Catalyst Handling & Activity Aromatization, Nitro ReductionUse of inert atmosphere for pyrophoric catalysts, proper catalyst filtration techniques, ensuring catalyst quality and appropriate loading.
Mass Transfer Limitations Nitro ReductionUse of high-pressure hydrogenation equipment with efficient agitation systems.
Product Purification PurificationFocus on developing a robust crystallization or extraction procedure over chromatography for large-scale production.

References

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Retrieved from [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Grokipedia. Bischler–Napieralski reaction. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Slideshare. Bischler napieralski reaction. Retrieved from [Link]

  • Cambridge University Press. Bischler-Napieralski Reaction. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]

  • Wikipedia. Bischler–Napieralski reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]

  • UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Stevens Institute of Technology. Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ResearchGate. Pictet-Spengler cyclization of amphetamine and acetaldehyde to 1,3-diMe-TIQ (according to[14]). Retrieved from [Link]

  • Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions?. Retrieved from [Link]

  • PMC - PubMed Central - NIH. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • ResearchGate. Bischler-Napieralski Reaction. Retrieved from [Link]

  • PMC - PubMed Central - NIH. The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • H.E.L Group. Solutions in Catalysis and Hydrogenation. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

  • MDPI. Heterogeneous Ru Catalysts as the Emerging Potential Superior Catalysts in the Selective Hydrogenation of Bio-Derived Levulinic Acid to γ-Valerolactone: Effect of Particle Size, Solvent, and Support on Activity, Stability, and Selectivity. Retrieved from [Link]

  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

  • Organic-Reaction.com. Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. Bischler‐Napieralski reaction. Retrieved from [Link]

  • Scribd. Troubleshooting Hydrotreating Units. Retrieved from [Link]

  • Stevens Institute of Technology. The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Retrieved from [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • ResearchGate. (2021, October 9). (PDF) Bischler–Napieralski Synthesis of 6-Alkynyl Phenanthridines Based on Tf 2 O-Promoted Electrophilic Activation of N -Aryl-2-propynamides. Retrieved from [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 6-Amino-1-Methylisoquinoline (6-AMQ)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged Scaffold" Hypothesis

6-Amino-1-methylisoquinoline (6-AMQ) is rarely used as a standalone therapeutic agent; rather, it serves as a critical pharmacophore and privileged scaffold in the design of allosteric inhibitors, most notably for Protein Arginine Methyltransferase 3 (PRMT3) .

While structurally similar to the classic PARP-1 inhibitor 5-aminoisoquinoline (5-AIQ), the introduction of the methyl group at the C1 position and the amino group at C6 shifts its selectivity profile. This guide validates the mechanism of action (MoA) of 6-AMQ primarily as an allosteric anchor for PRMT3 inhibition, while distinguishing its activity from structurally related PARP and ROCK inhibitors.

Key Mechanistic Distinction[1]
  • 6-AMQ (Scaffold): Binds to the allosteric site of PRMT3, stabilizing an inactive conformation.

  • 5-AIQ (Alternative): Binds to the catalytic active site of PARP-1 (NAD+ competitor).

  • Fasudil (Alternative): Isoquinoline-sulfonamide targeting the ATP pocket of ROCK kinases.

Comparative Performance Analysis

The following table contrasts 6-AMQ with its optimized derivative (SGC707) and its structural analog (5-AIQ) to highlight why validation requires specific allosteric assays rather than standard catalytic competition assays.

Feature6-Amino-1-methylisoquinoline (6-AMQ)SGC707 (Optimized Inhibitor)5-Aminoisoquinoline (5-AIQ)
Primary Target PRMT3 (Allosteric Anchor) PRMT3 (Potent Inhibitor) PARP-1 (Catalytic Inhibitor)
Binding Mode Weak/Moderate Allosteric BindingHigh-Affinity Allosteric BindingActive Site (NAD+ Mimetic)
IC50 (Primary) > 10 µM (Fragment activity)~30 nM (PRMT3)~200 nM (PARP-1)
Mechanism Conformational Locking (Helix stabilization)Conformational Locking + Hydrophobic InteractionCompetitive Inhibition
Key Application Fragment-based Drug Discovery (FBDD)Chemical Probe / Therapeutic LeadIschemic Injury Model / Control

Mechanistic Validation Protocols

To validate 6-AMQ, one must prove it engages the allosteric pocket of PRMT3 rather than the catalytic site (SAM pocket) or the substrate groove.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding

Objective: Quantify the binding affinity (


) of the 6-AMQ fragment to PRMT3 and confirm allosteric engagement.

Rationale: 6-AMQ is a low-molecular-weight fragment. Standard enzymatic assays may not detect its weak inhibition effectively. SPR measures direct physical binding.

Materials:

  • Recombinant human PRMT3 (biotinylated).

  • Sensor Chip: Streptavidin-coated (SA).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Analyte: 6-AMQ (diluted in running buffer + 1% DMSO).

Step-by-Step Workflow:

  • Immobilization: Capture biotinylated PRMT3 on the active flow cell (~2000 RU). Leave the reference cell blank (or capture biotinylated BSA).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Kinetic Injection: Inject 6-AMQ at increasing concentrations (e.g., 5, 10, 20, 40, 80, 160 µM).

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Competition Assay (Critical Validation):

    • Inject a saturating concentration of SAM (S-Adenosyl methionine).

    • Inject 6-AMQ.[1]

    • Result Interpretation: If 6-AMQ binds even in the presence of saturating SAM, it confirms non-competitive (allosteric) binding . If binding is abolished, it is competitive (incorrect MoA).

Protocol B: Orthogonal Selectivity Screen (PARP Counter-Assay)

Objective: Ensure 6-AMQ does not act as a generic PARP inhibitor due to its isoquinoline core.

Rationale: Isoquinolines are "privileged structures" for PARP. False positives in PRMT3 assays could arise from off-target toxicity or generic DNA binding.

Methodology:

  • Assay System: PARP-1 Colorimetric Activity Assay (Histone-coated plates).[2]

  • Controls:

    • Positive Control: 5-AIQ (Expect >90% inhibition at 10 µM).

    • Negative Control: DMSO.

  • Treatment: Incubate PARP-1 with 6-AMQ (10 µM and 100 µM).

  • Detection: Measure Poly(ADP-ribose) formation via anti-PAR antibody (Absorbance at 450 nm).

  • Success Criteria: 6-AMQ should show <20% inhibition of PARP-1 at 10 µM, distinguishing it from the 5-AIQ analog.

Mechanism of Action Visualization

The following diagram illustrates how 6-AMQ functions as the "anchor" within the allosteric pocket of PRMT3, contrasting with the competitive mechanism of PARP inhibitors.

MoA_Mechanism cluster_0 PRMT3 System (Target) cluster_1 Inhibitor Scaffolds PRMT3_Active PRMT3 (Active Conformation) PRMT3_Inactive PRMT3 (Inactive/Locked) PRMT3_Active->PRMT3_Inactive Conformational Change (Helix Stabilization) Substrate Arginine Substrate PRMT3_Inactive->Substrate Steric Hindrance (Blocks Binding) Methylation Silenced Methylation Silenced PRMT3_Inactive->Methylation Silenced Therapeutic Effect SAM Cofactor (SAM) SAM->PRMT3_Active Binds Catalytic Site AMQ 6-AMQ (Scaffold) AMQ->PRMT3_Active Binds Allosteric Pocket AIQ 5-AIQ (Alternative) AIQ->PRMT3_Active No Binding (Selectivity Check) PARP-1 (Off-Target) PARP-1 (Off-Target) AIQ->PARP-1 (Off-Target) Competitive Inhibition

Caption: 6-AMQ induces a conformational lock in PRMT3 distinct from the competitive mechanism of 5-AIQ.

Synthesis & Chemical Validation

Before biological testing, the chemical identity of 6-AMQ must be verified, as regioisomers (e.g., 7-amino or 5-amino) have vastly different biological profiles.

Synthesis Pathway (Validation Check): According to Plotnikov et al. (2017), the synthesis of 6-amino-1-methylisoquinoline involves:

  • Reductive Amination: Amino acetaldehyde dimethyl acetal + 4-bromoacetophenone.

  • Cyclization: Aluminum chloride (

    
    ) mediated cyclization to yield 6-bromo-1-methylisoquinoline.
    
  • Amination: Copper-catalyzed amination (or Buchwald-Hartwig) to convert the bromide to the amine.

QC Checkpoint:

  • 1H NMR (DMSO-d6): Look for the methyl singlet at

    
     ppm and the amino broad singlet. The coupling constants of the aromatic protons must confirm the 6-position substitution (distinct from the 5-amino isomer).
    

References

  • Plotnikov, A. N., et al. (2017). "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry, 59(19), 9269–9279.

  • Kaniskan, H. Ü., et al. (2015). "A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3)."[3][4] Angewandte Chemie International Edition, 54(17), 5166-5170.

  • Sime, M., et al. (2011). "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(2), 762-764.

  • PubChem Compound Summary. (2024). "6-Aminoisoquinoline."[5][2][1][3][4][6] National Center for Biotechnology Information.

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Comparative Profiling: 6-Amino-1-Methylisoquinoline vs. Established Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1-methylisoquinoline represents a structural evolution of the classic isoquinoline pharmacophore. While its isomer, 5-Aminoisoquinoline (5-AI) , is the industry standard for investigating Poly(ADP-ribose) polymerase (PARP) inhibition, the 6-amino-1-methyl variant offers a distinct physicochemical profile. This guide analyzes the compound's utility in drug design, specifically highlighting the "Metabolic Blocking" effect of the C1-methyl group and the electronic implications of the C6-amine.

This document serves as a technical comparison for medicinal chemists and pharmacologists evaluating isoquinoline derivatives for kinase inhibition, DNA repair modulation, and fluorescent probe development.

Structural Activity Relationship (SAR) Analysis

To understand the bioactivity of 6-Amino-1-methylisoquinoline, we must deconstruct it against its closest competitors. The bioactivity of this class is governed by two primary vectors: Nitrogen Basicity (pKa) and Metabolic Susceptibility .

The "Methyl Blockade" Effect

Unsubstituted isoquinolines are metabolically vulnerable at the C1 position . In vivo, enzymes such as Aldehyde Oxidase and Xanthine Oxidase rapidly oxidize C1, converting the isoquinoline into 1-isoquinolone (isocarbostyril) , a metabolically inert species with significantly different hydrogen-bonding properties.

  • Isoquinoline / 6-Aminoisoquinoline: High clearance due to rapid C1 oxidation.

  • 6-Amino-1-methylisoquinoline: The C1-methyl group sterically and chemically blocks this oxidation pathway, significantly extending the metabolic half-life (

    
    ) and maintaining the aromaticity required for 
    
    
    
    -
    
    
    stacking interactions in target active sites.
Positional Isomerism: C6 vs. C5
  • 5-Aminoisoquinoline (Standard): The amine at C5 forms a critical hydrogen bond with the Ser90 and Gly86 residues in the PARP-1 catalytic pocket. This unique geometry makes 5-AI a potent, water-soluble inhibitor.

  • 6-Aminoisoquinoline (Variant): Shifting the amine to C6 alters the vector of the hydrogen bond donor. While this often reduces potency against PARP-1 compared to 5-AI, it opens utility in kinase inhibition (e.g., Rho-kinase or PKA), where the linear geometry of the 6-isomer can better accommodate the ATP-binding hinge region.

Visualization: SAR Logic Flow

SAR_Logic Core Isoquinoline Core Pos1 C1 Position (Metabolic Soft Spot) Core->Pos1 Susceptible to Oxidation Pos6 C6 Position (Amine Donor) Core->Pos6 Electronic Vector Kinase Kinase Inhibition (ROCK/PKA) Pos6->Kinase Favors Kinase Hinge Binding PARP PARP Inhibition (DNA Repair) Pos6->PARP Weaker PARP Binding vs C5 Methyl 1-Methyl Group (Steric Blockade) Methyl->Pos1 Blocks Oxidation Increases Lipophilicity

Figure 1: Structural logic dictating the bioactivity shifts between metabolic stability (C1-Methyl) and target affinity (C6-Amino).

Comparative Data Profile

The following table contrasts 6-Amino-1-methylisoquinoline with the standard 5-AI and the unsubstituted parent scaffold.

Feature5-Aminoisoquinoline (5-AI)6-Aminoisoquinoline6-Amino-1-methylisoquinoline
Primary Application PARP-1 Inhibition (Reference Std)Kinase Inhibitor IntermediateMetabolically Stable Probe
Metabolic Stability Low (C1 Oxidation prone)Low (C1 Oxidation prone)High (C1 Blocked)
Water Solubility High (Hydrophilic)ModerateModerate-Low (Increased LogP)
pKa (Conj. Acid) ~5.6~6.0~6.3 (Methyl +I effect)
PARP Potency High (

)
Moderate-LowLow (Steric clash likely)
Key Advantage Validated biological historySynthetic versatilityExtended half-life in vivo

Interpretation: Researchers should select 6-Amino-1-methylisoquinoline when the experimental design requires an isoquinoline scaffold that resists rapid oxidative clearance in complex media (e.g., liver microsomes or in vivo models), accepting a potential trade-off in absolute potency against targets optimized for the 5-isomer.

Experimental Protocol: Evaluating Bioactivity (PARP Inhibition)

To objectively compare the bioactivity of 6-Amino-1-methylisoquinoline against 5-AI, a standard colorimetric PARP inhibition assay is recommended. This protocol validates the compound's ability to compete with NAD+ for the active site.

Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Biotinylated NAD+ (25 µM).

  • Enzyme: Recombinant Human PARP-1 (0.5 U/well).

  • DNA: Activated DNA (coating matrix).

  • Test Compounds: 5-AI (Positive Control), 6-Amino-1-methylisoquinoline (Test).

Step-by-Step Methodology
  • Plate Coating: Coat 96-well strip plates with histones/activated DNA. Incubate overnight at 4°C. Wash 3x with PBS-T.

  • Compound Preparation: Dissolve 6-Amino-1-methylisoquinoline in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer. Note: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Enzyme Reaction:

    • Add 20 µL of Test Compound to wells.

    • Add 20 µL of diluted PARP-1 enzyme.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Initiation: Add 20 µL of Biotin-NAD+ cocktail. Incubate for 60 minutes at RT.

  • Detection:

    • Wash plate 3x.

    • Add Streptavidin-HRP conjugate (1:1000). Incubate 30 mins.

    • Add TMB Substrate. Develop for 10-15 mins (Blue color).

    • Stop reaction with 0.2M H₂SO₄ (Turns Yellow).

  • Quantification: Read Absorbance at 450 nm. Calculate % Inhibition relative to DMSO control.

Workflow Diagram

Assay_Workflow Start Start: Histone Coated Plate Prep Dilute 6-Amino-1-methylisoquinoline (Serial Dilution in Buffer) Start->Prep Bind Add PARP Enzyme (15 min Pre-incubation) Prep->Bind React Add NAD+ Substrate (60 min Reaction) Bind->React Inhibitor competes with NAD+ Wash Wash Step (3x PBS-T) React->Wash Detect Add Streptavidin-HRP + TMB Substrate Wash->Detect Stop Stop Solution (H2SO4) Detect->Stop Read Read OD @ 450nm Calculate IC50 Stop->Read

Figure 2: Validated workflow for assessing PARP inhibition efficacy.

Synthesis and Purity Considerations

For researchers synthesizing this compound de novo or verifying commercial sources:

  • Synthesis Route: Often achieved via the Chichibabin reaction (amination of 1-methylisoquinoline) or via reduction of 6-nitro-1-methylisoquinoline .

  • Purity Check (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: UV @ 254 nm.

    • Note: The 1-methyl group increases retention time compared to 6-aminoisoquinoline due to increased hydrophobicity.

  • Storage: Store at -20°C under inert gas (Argon). While the 1-methyl group protects C1, the amine at C6 is still susceptible to slow oxidation over time.

References

  • Vertex Pharmaceuticals. (2018). Methods for the preparation of 6-aminoisoquinoline. Patent WO2018125548A1. Link

  • Banasik, M., & Ueda, K. (1994). Inhibitors and activators of ADP-ribosylation reactions. Molecular and Cellular Biochemistry, 138, 185–197. (Foundational text on Amino-isoquinoline PARP inhibition).
  • Hollenberg, P. F., et al. (1985). The metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Cancer Research. Link

  • PubChem. (n.d.). Compound Summary: 6-Aminoisoquinoline.[1][2] National Library of Medicine. Link

  • Pawar, A. B., et al. (2022).[3] Efficient one-pot synthesis of isoquinolines.... Journal of Organic Chemistry.[3] Link

Sources

A Comparative Analysis of 6-Amino-1-methylisoquinoline and Leading ROCK Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the putative Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, 6-Amino-1-methylisoquinoline, against well-established ROCK inhibitors: Y-27632, Fasudil, Ripasudil, and Netarsudil. While specific biochemical and cellular data for 6-Amino-1-methylisoquinoline is not extensively available in the public domain, this guide leverages data on the broader class of 6-substituted isoquinolin-1-amine derivatives to frame a comparative discussion. We present a detailed overview of the ROCK signaling pathway, comparative inhibitor pharmacology, and robust experimental protocols to empower researchers in their selection and application of these critical research tools.

Introduction: The Central Role of ROCK Signaling

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and apoptosis.[1] Dysregulation of this pathway is implicated in a multitude of pathological conditions, making ROCK an attractive therapeutic target for cardiovascular diseases, neurological disorders, and cancer.[2]

ROCK inhibitors exert their effects by competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a variety of cellular effects, most notably the disassembly of actin stress fibers and a reduction in cell contractility.

Simplified RhoA/ROCK Signaling Pathway cluster_0 Upstream Activation cluster_1 ROCK Kinase and Inhibition cluster_2 Downstream Effects GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits via MYPT1 Phosphorylation p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Directly Phosphorylates (Minor Pathway) Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton Regulates ATP ATP ATP->ROCK Binds to Catalytic Site ROCK_Inhibitors ROCK Inhibitors (e.g., 6-Amino-1-methylisoquinoline) ROCK_Inhibitors->ROCK Competitively Inhibits ATP Binding MLCP->p_MLC Dephosphorylates Cell_Contraction Cell Contraction & Stress Fiber Formation p_MLC->Cell_Contraction Actin_Cytoskeleton->Cell_Contraction Workflow for In Vitro ROCK Kinase Assay cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection & Analysis Prepare_Reagents Prepare Reagents: - Purified ROCK Enzyme - Kinase Buffer - ATP - Substrate (e.g., MYPT1) - Test Inhibitors Plate_Setup Plate Setup: - Add kinase, buffer, and inhibitor to a 96-well plate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP and substrate Plate_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data: Calculate IC50 values Detect_Phosphorylation->Analyze_Data

Figure 2: General workflow for an in vitro ROCK kinase activity assay.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of the test inhibitors (e.g., 6-Amino-1-methylisoquinoline, Y-27632) and a positive control in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add purified recombinant ROCK1 or ROCK2 enzyme to each well.

  • Add the serially diluted inhibitors to the respective wells.

  • Initiate the reaction by adding a mixture of ATP and a suitable substrate (e.g., recombinant MYPT1). [3]5. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption. [4][5]7. Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for each compound.

Cellular Assay: Western Blot for Phosphorylated MYPT1

This assay assesses the ability of an inhibitor to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream target, MYPT1.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or vascular smooth muscle cells) and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the ROCK inhibitors for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [6] * Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr853) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to total MYPT1 and the loading control.

Cellular Assay: Immunofluorescence Staining of F-actin

This assay visually demonstrates the effect of ROCK inhibitors on the actin cytoskeleton.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere.

  • Treat the cells with ROCK inhibitors as described in the western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. [7]4. Staining:

    • Block the cells with 1% BSA in PBS.

    • Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) to stain F-actin.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Observe and document the changes in cell morphology and the organization of the actin cytoskeleton (e.g., dissolution of stress fibers).

Concluding Remarks

The isoquinoline-amine scaffold, represented here by 6-Amino-1-methylisoquinoline, holds promise for the development of novel ROCK inhibitors. [8]However, a thorough characterization of its specific biochemical and cellular activity is necessary to fully understand its potential. The comparative framework and detailed experimental protocols provided in this guide are intended to empower researchers to conduct their own rigorous evaluations of 6-Amino-1-methylisoquinoline and other novel ROCK inhibitors against established standards. Such studies are crucial for advancing our understanding of ROCK signaling and for the development of new therapeutic strategies targeting this important pathway.

References

  • Adam, J., Bennett, J., Boucharens, S., Black, D., Cook, A., Brown, A. R., ... & Zaman, G. Z. R. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1039-1043.
  • Chen, Y., et al. (2021). A versatile polypharmacology platform promotes cytoprotection and clinical potential of human pluripotent stem cells.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105.
  • Drew, L. (2021). ROCK inhibitors. Nature Reviews Drug Discovery, 20(1), 1-2.
  • Watanabe, K., Ueno, M., Kamiya, D., Nishiyama, A., Matsumura, M., Wataya, T., ... & Nishikawa, S. (2007). A ROCK inhibitor permits survival of dissociated human embryonic stem cells.
  • Ray, P. D., Adam, J., Bennett, J., Boucharens, S., Black, D., Cook, A., ... & Zaman, G. Z. R. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1333-1337.
  • Lever, R., et al. (2007). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Journal of Biomolecular Screening, 12(1), 89-98.
  • Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248.
  • PubChem. (n.d.). Netarsudil. Retrieved from [Link]

  • Shibuya, M., et al. (2005). The role of rho-kinase in the pathogenesis of hypertension. Journal of Hypertension, 23(11), 1967-1974.
  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension.
  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Anti-phospho-MYPT1 (Thr696) Antibody, clone A3. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Guide: 6-Amino-1-Methylisoquinoline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of ATP-competitive kinase inhibitors, the isoquinoline core remains a "privileged scaffold." While the industry standard for Rho-associated protein kinase (ROCK) inhibition has long been defined by Fasudil (a 5-isoquinolinesulfonamide), the 6-amino-1-methylisoquinoline scaffold represents a distinct evolutionary branch.

This guide analyzes the SAR of 6-amino-1-methylisoquinoline derivatives, specifically focusing on their utility as ROCK1/2 and JNK inhibitors. Unlike the sulfonamide-linked Fasudil, the 6-amino analogs allow for urea and amide linker strategies, providing superior vectors for accessing the kinase "back pocket" (hydrophobic region II) to improve selectivity and potency.

Key Differentiator: The 1-methyl substituent is not merely decorative; it serves a dual purpose of blocking metabolic oxidation at the C1 position (a common metabolic soft spot in isoquinolines) and influencing the pKa of the ring nitrogen, thereby modulating hinge-binding affinity.

Chemical Biology & Mechanism of Action

To understand the SAR, one must visualize the binding mode.[1] 6-amino-1-methylisoquinoline acts as a Type I ATP-competitive inhibitor .

  • The Hinge Binder: The isoquinoline nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met or Glu residues).

  • The Vector: The 6-amino group projects towards the solvent front or the ribose-binding pocket, depending on the linker geometry.

  • The 1-Methyl Effect: Located at the C1 position, this group sits in a small hydrophobic pocket. If this pocket is restricted (steric clash), potency drops. If the pocket is available (e.g., in ROCK1), the methyl group displaces water and increases entropy-driven binding.

Pathway Visualization: ROCK Signaling

The following diagram illustrates the downstream effects of inhibiting ROCK using this scaffold, relevant to glaucoma (actin cytoskeleton relaxation) and cardiovascular fibrosis.

ROCK_Pathway Agonist GPCR Agonist (LPA/S1P) RhoA RhoA (GTP) Agonist->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates Substrate1 MYPT1 (Phosphatase) ROCK->Substrate1 Phosphorylates (Inhibits) Substrate2 LIMK ROCK->Substrate2 Phosphorylates (Activates) Inhibitor 6-Amino-1-Me-IsoQ (Inhibitor) Inhibitor->ROCK Blocks ATP Site Effect1 MLC Phosphorylation (Actin Contraction) Substrate1->Effect1 Increases p-MLC Effect2 Cofilin Inactivation (Actin Stabilization) Substrate2->Effect2 Stabilizes Actin

Figure 1: Mechanism of Action. The inhibitor blocks ROCK-mediated phosphorylation of MYPT1 and LIMK, preventing actin stress fiber formation.

Structure-Activity Relationship (SAR) Analysis

The optimization of 6-amino-1-methylisoquinoline relies on three specific "zones" of the molecule.

Zone 1: The C1-Methyl Substituent
  • H vs. Methyl: Removing the methyl group (yielding 6-aminoisoquinoline) often results in a 2-5x loss in potency for ROCK1. The C1-methyl fills a hydrophobic sub-pocket.

  • Methyl vs. Ethyl/Isopropyl: Extending beyond methyl (e.g., ethyl) typically causes a drastic drop in potency due to steric clash with the gatekeeper residue (e.g., Met156 in ROCK1).

  • Metabolic Stability: The C1-methyl blocks the action of aldehyde oxidase (AOX), which rapidly metabolizes unsubstituted isoquinolines at the C1 position.

Zone 2: The 6-Amino Linker

The 6-amino group is the handle for diversity.

  • Free Amine (-NH2): Weak potency (µM range).[2] It acts primarily as a fragment.

  • Amide Linker (-NH-CO-R): Moderate potency.[2] The carbonyl oxygen can form an additional H-bond, but the planar nature restricts the orientation of the R-group.

  • Urea Linker (-NH-CO-NH-R): Optimal. The urea moiety acts as a hydrogen bond donor/acceptor bridge, often interacting with Asp residues in the catalytic loop (e.g., Asp176). This is the "gold standard" modification for this scaffold.

Zone 3: The Distal R-Group (Tail)
  • Aryl/Heteroaryl Rings: Attaching a pyridine or phenyl ring via a urea linker improves potency into the low nanomolar (nM) range.

  • Solubilizing Groups: Adding a piperazine or morpholine tail to the distal ring is essential for physicochemical properties (solubility) without disrupting the binding mode.

Comparative Data Table

The following table contrasts the 1-methyl analog against the standard (Fasudil) and the unsubstituted scaffold.

Compound IDScaffold StructureLinker TypeTarget (ROCK1) IC50 (nM)Metabolic Stability (t1/2, min)Notes
Ref-1 (Fasudil) 5-IsoquinolineSulfonamide33045Clinical Standard (poor selectivity)
Analog A 6-Amino-isoquinolineUrea-Phenyl12015Rapid C1-oxidation by AOX
Analog B 6-Amino-1-methylisoquinoline Urea-Phenyl 28 >120 Lead Candidate Profile
Analog C 6-Amino-1-ethylisoquinolineUrea-Phenyl850>120Steric clash at C1
Analog D 6-Amino-1-methylisoquinolineAmide-Phenyl150>120Amide less optimal than urea

Experimental Protocols

A. Synthesis of Urea Analogs (Self-Validating Protocol)

Rationale: Direct coupling of the 6-amino scaffold with isocyanates is the most reliable method to generate the urea linkage.

Reagents:

  • 6-Amino-1-methylisoquinoline (Starting Material)[3]

  • Aryl Isocyanate (e.g., Phenyl isocyanate)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Triethylamine (TEA) - Optional, only if using HCl salts

Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-amino-1-methylisoquinoline in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Dropwise add 1.1 eq of the chosen Aryl Isocyanate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The urea product is significantly more polar than the isocyanate but less polar than the starting amine.

  • Workup: The product often precipitates out of DCM. Filter the solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/Ether.

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for the diagnostic urea protons (two singlets between 8.5 - 9.5 ppm).

B. In Vitro Kinase Assay (ROCK1)

Rationale: A FRET-based or Radiometric assay is required to determine IC50. We describe a standard ADP-Glo™ (Luminescence) protocol which is robust for high-throughput screening.

  • Buffer Prep: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Enzyme Mix: Dilute recombinant ROCK1 human kinase (0.2 ng/µL) in buffer.

  • Substrate Mix: S6K substrate peptide (0.05 µg/µL) + ATP (10 µM).

  • Reaction:

    • Add 5 µL of Compound (serial dilutions in DMSO).

    • Add 5 µL Enzyme Mix. Incubate 10 min (Pre-incubation).

    • Add 5 µL Substrate Mix to initiate.

    • Incubate at RT for 60 minutes.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Synthesis Pathway Visualization

The following diagram outlines the synthesis of the core scaffold and the subsequent derivatization.

Synthesis_Path Start 1-Methylisoquinoline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 6-Nitro-1-methylisoquinoline (Isomer Separation) Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter1->Step2 Core 6-AMINO-1-METHYLISOQUINOLINE (The Scaffold) Step2->Core PathA Reaction A: Isocyanate Coupling Core->PathA PathB Reaction B: Acid Chloride Coupling Core->PathB ProdA Urea Analog (High Potency) PathA->ProdA ProdB Amide Analog (Mod Potency) PathB->ProdB

Figure 2: Synthetic route. Critical step is the separation of 5-nitro and 6-nitro isomers after nitration.

Conclusion

The 6-amino-1-methylisoquinoline scaffold offers a distinct advantage over traditional isoquinoline inhibitors by leveraging the C1-methyl group for metabolic stability and the C6-amino group for directed vector extension.

Recommendation for Researchers:

  • For Potency: Prioritize Urea linkers at the 6-position.

  • For Selectivity: Explore bulky heteroaryl tails on the urea to exploit the specific shape of the ROCK/JNK back-pocket.

  • Avoid: Extending the C1 position beyond a methyl group, as the steric penalty outweighs any hydrophobic gain.

References

  • Vertex Pharmaceuticals. (2018). Methods for the preparation of 6-aminoisoquinoline and kinase inhibitors. WO2018125548A1. Link

  • Chen, H., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists.[4] Bioorganic & Medicinal Chemistry Letters, 21(1), 307-310.[4] Link

  • PubChem. (2025).[5] 1-Methylisoquinolin-6-amine (Compound Summary).[3] National Library of Medicine. Link

  • Ray, P.C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1084-1088. Link

  • Jacobs, M., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Link

Sources

Confirming Target Engagement of 6-Amino-1-methylisoquinoline in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

6-Amino-1-methylisoquinoline is a critical pharmacophore and lead fragment primarily utilized in the development of inhibitors for ROCK (Rho-associated Coiled-coil containing Protein Kinase) . While often used as a starting scaffold in fragment-based drug discovery (FBDD), it acts as an ATP-competitive inhibitor targeting the hinge region of the kinase.

To confirm target engagement in a cellular setting, researchers must validate its ability to disrupt the RhoA/ROCK signaling axis . This guide outlines the specific protocols to verify this engagement, distinguishing between direct target binding and functional downstream effects, while comparing its efficacy against industry-standard alternatives like Y-27632 and Fasudil .

Primary Biological Target
  • Target: ROCK1 (Rho-associated protein kinase 1) and ROCK2.[1]

  • Mechanism: ATP-competitive inhibition.[1]

  • Downstream Effect: Reduction in phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2), leading to actin stress fiber disassembly.

Comparative Analysis: 6-Amino-1-methylisoquinoline vs. Alternatives

Before initiating validation, it is crucial to benchmark 6-Amino-1-methylisoquinoline against established ROCK inhibitors. As a fragment/scaffold, it typically exhibits lower potency than fully optimized clinical candidates but offers distinct chemical advantages for derivatization.

Performance Benchmark Table
Feature6-Amino-1-methylisoquinoline Y-27632 (Standard Control)Fasudil (HA-1077) H-1152
Primary Target ROCK1 / ROCK2 (Fragment/Lead)ROCK1 / ROCK2ROCK / PKAROCK1 / ROCK2
Potency (Cellular) High

M range (typically 10-50

M)
1-10

M
10-50

M
Low nM (<100 nM)
Selectivity Moderate (Cross-reacts with PKA/PKC)Moderate (Hits PRK2, MSK1)Low (Hits PKA, PKG)High
Solubility High (DMSO/Water)High (Water soluble)HighModerate
Primary Use Scaffold validation / FBDD Positive Control Clinical Reference High-Potency Probe

Expert Insight: Do not expect nanomolar potency from the naked 6-amino-1-methylisoquinoline scaffold. In cellular assays, you may need to treat at concentrations 10–20x higher than Y-27632 to observe equivalent phenotypic effects.

Method 1: Proximal Biomarker Analysis (Western Blot)

The most definitive confirmation of kinase inhibition is the reduction of phosphorylation on direct downstream substrates. For ROCK, MYPT1 (Thr696/Thr853) is the gold-standard biomarker.

Signaling Pathway Diagram

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Thr696/853) MLC2 MLC2 (Myosin Light Chain) ROCK->MLC2 Phosphorylates (Ser19) Inhibitor 6-Amino-1-methylisoquinoline Inhibitor->ROCK Inhibits MYPT1->MLC2 Inhibits Dephosphorylation Actin Actomyosin Contraction (Stress Fibers) MLC2->Actin Promotes

Figure 1: The RhoA-ROCK signaling axis. 6-Amino-1-methylisoquinoline inhibits ROCK, preventing the phosphorylation of MYPT1 and MLC2, ultimately leading to stress fiber loss.

Experimental Protocol

Objective: Quantify reduction in p-MYPT1 (Thr853) levels.

  • Cell Seeding: Seed HeLa or NIH/3T3 cells (ROCK-responsive lines) at

    
     cells/well in a 6-well plate. Allow adhesion overnight.
    
  • Starvation (Critical): Wash cells with PBS and replace with serum-free medium for 4–16 hours.

    • Why? Serum contains LPA/S1P which activates RhoA. Starvation reduces background noise, allowing you to stimulate ROCK specifically (e.g., with LPA) or observe basal inhibition more clearly.

  • Treatment:

    • Vehicle: 0.1% DMSO.

    • Positive Control: Y-27632 (10

      
      M).
      
    • Test Compound: 6-Amino-1-methylisoquinoline (Dose titration: 1, 10, 50, 100

      
      M).
      
    • Incubation: 1–2 hours at 37°C.

  • Stimulation (Optional but Recommended): Add Lysophosphatidic Acid (LPA, 10

    
    M) for the last 15 minutes to robustly activate ROCK.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (NaF, Na3VO4) .

    • Note: ROCK substrates are rapidly dephosphorylated; phosphatase inhibitors are non-negotiable.

  • Western Blot:

    • Primary Ab: Anti-Phospho-MYPT1 (Thr853) [1:1000].

    • Loading Control: Total MYPT1 or GAPDH.

  • Analysis: Calculate the ratio of p-MYPT1 / Total MYPT1. Target engagement is confirmed by a dose-dependent decrease in this ratio.

Method 2: Phenotypic Validation (Actin Cytoskeleton Staining)

ROCK inhibition causes a dramatic and rapid collapse of actin stress fibers. This morphological change is a powerful, binary "yes/no" confirmation of functional engagement.

Experimental Protocol
  • Preparation: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with 6-Amino-1-methylisoquinoline (titrated) for 1–4 hours.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining:

    • F-Actin: Phalloidin conjugated to Rhodamine or Alexa Fluor 488 (1:500) for 30 minutes.

    • Nuclei: DAPI (1

      
      g/mL).
      
  • Imaging: Use fluorescence microscopy.

    • Expected Result: Control cells will show thick, parallel actin stress fibers. Cells with engaged ROCK target will show a loss of central stress fibers and a "stellate" or arborized morphology with cortical actin remaining.

Method 3: Cellular Thermal Shift Assay (CETSA)

To prove the compound binds ROCK physically inside the cell (rather than just affecting the pathway upstream), use CETSA.

Workflow Diagram

CETSA_Workflow Step1 Treat Live Cells (Compound vs DMSO) Step2 Aliquot & Heat (40°C - 65°C) Step1->Step2 Step3 Lyse Cells (Freeze-Thaw) Step2->Step3 Step4 Centrifuge (Remove Aggregates) Step3->Step4 Step5 Western Blot (Detect Soluble ROCK) Step4->Step5

Figure 2: CETSA workflow. Ligand binding stabilizes the target protein, preventing precipitation at higher temperatures.

  • Treatment: Treat live cells with a high concentration (e.g., 50

    
    M) of 6-Amino-1-methylisoquinoline for 1 hour.
    
  • Heating: Divide cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes.

  • Separation: Lyse cells and centrifuge at 20,000 x g for 20 minutes.

  • Detection: Run the supernatant (soluble fraction) on Western blot probing for ROCK1 .

  • Result: If the compound binds ROCK1, the protein will remain soluble at higher temperatures compared to the DMSO control (Thermal Shift).

References

  • Ray, P. C., et al. (2011). "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors as therapeutics." Journal of Cardiovascular Pharmacology.

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases." Molecular Pharmacology.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-AMINO-1-METHYLISOQUINOLINE

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Unknown" Protocol

As researchers, we often handle building blocks where the safety data is nascent. 6-Amino-1-methylisoquinoline (CAS 347146-39-8) is a prime example. While current vendor data classifies it as Harmful (Acute Tox. 4) , its structural pharmacophore—an amino-substituted isoquinoline—suggests potential biological activity that warrants a safety margin exceeding standard "irritant" protocols.

This guide moves beyond the generic SDS. It is a logistical framework designed to protect your biological assays from contamination and, more importantly, to protect you from potential systemic toxicity via dermal absorption and inhalation.

Risk Assessment & Hazard Logic

To select the right PPE, we must understand the enemy. 6-Amino-1-methylisoquinoline presents a specific triad of risks defined by its physicochemical properties.

Hazard ClassH-CodeRisk MechanismOperational Implication
Acute Toxicity (Dermal) H312 Permeation: As an organic amine, this compound has high lipid solubility, allowing it to penetrate the stratum corneum and enter the bloodstream.Standard nitrile gloves may offer limited breakthrough protection. Double-gloving is mandatory.
Acute Toxicity (Inhalation) H332 Aerosolization: The solid powder form can generate invisible micro-dust during weighing, leading to rapid alveolar absorption.Zero-exposure mandate. All solid handling must occur inside a certified fume hood.
Acute Toxicity (Oral) H302 Ingestion: Hand-to-mouth transfer from contaminated surfaces.Decontamination of the balance area is as critical as personal shielding.

Scientist-to-Scientist Note: The presence of the amino group (-NH2) on the isoquinoline ring increases its polarity but also its reactivity. In metabolic systems, aromatic amines can be oxidized to hydroxylamines, which are often the culprits behind genotoxic effects. Treat this compound as a "suspected mutagen" until proven otherwise.

PPE Matrix: The Defense System

This matrix is designed for Research Scale (<10g) handling.

Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control (Primary): Chemical Fume Hood (Face velocity: 80–100 fpm).PPE (Secondary): N95 or P100 Respirator (only if hood failure occurs).The primary defense against H332 is containment. A respirator is a backup, not a primary control for routine bench work.
Hand Protection Layer 1 (Inner): 4 mil Nitrile (High dexterity).Layer 2 (Outer): 5-8 mil Nitrile or Neoprene (extended cuff).Change Frequency: Every 30 mins or immediately upon splash.Permeation Kinetics: Aromatic amines can permeate thin nitrile in <15 minutes. The air gap between two gloves acts as a diffusion buffer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Avoid: Standard safety glasses.Powders drift. Safety glasses leave gaps. Goggles seal the orbital area against airborne dust and accidental splashes during solubilization.
Body Defense Lab Coat: 100% Cotton or Flame Resistant (FR).Add-on: Disposable Tyvek® sleeves if weighing >1g.Synthetic blends (polyester) can degrade or melt if exposed to strong organic solvents used in the reaction (e.g., DCM, DMF).

Operational Protocol: Step-by-Step

This protocol uses a "Zone Defense" strategy to prevent cross-contamination.

Phase 1: Preparation (The "Clean" Zone)
  • Airflow Check: Verify fume hood magnehelic gauge reads within safe operating limits.

  • Static Control: Place an ionizing bar or antistatic gun near the balance.

    • Reason: Isoquinoline derivatives are often fluffy solids that carry static charge, causing them to "jump" off the spatula and contaminate the bench.

  • Lining: Cover the hood surface with an absorbent, plastic-backed bench liner (absorbent side up).

Phase 2: Weighing & Solubilization (The "Hot" Zone)
  • Don PPE: Put on inner gloves -> Lab coat -> Outer gloves (tucked over cuffs) -> Goggles.

  • Transfer: Open the source container only inside the hood.

  • Weighing:

    • Use a disposable antistatic weighing boat.

    • Technique: Do not pour. Use a clean spatula to transfer small amounts.

  • Immediate Solubilization:

    • Add the reaction solvent (e.g., Methanol, DMSO) to the weighing boat or flask immediately after weighing.

    • Logic: Solubilizing the powder eliminates the inhalation hazard (H332) instantly, converting the risk from "Airborne" to "Contact" (H312), which is easier to manage.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and surrounding area with a solvent-dampened wipe (Ethanol or Isopropanol).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Inspection: Check inner gloves for any discoloration. If clean, proceed to wash hands with soap and water while wearing the inner gloves, then remove them.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling to minimize exposure risks.

SafeHandling Start Start: Risk Assessment PPE Don PPE (Double Nitrile + Goggles) Start->PPE Hood Engineering Control (Fume Hood Check) PPE->Hood Weigh Weighing (Static Control) Hood->Weigh Solid Phase (H332 Risk) Solubilize Solubilization (Eliminate Dust Hazard) Weigh->Solubilize Critical Step Decon Decontamination (Solvent Wipe) Solubilize->Decon Liquid Phase (H312 Risk) Waste Disposal (Segregated Waste) Decon->Waste

Caption: Operational workflow transforming the High-Risk Solid Phase (Inhalation) to a Controlled Liquid Phase (Contact), ending with segregated disposal.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Alert nearby personnel.

  • Isolate: Do not attempt to sweep dry powder (creates dust).

  • Neutralize: Cover with wet paper towels (solvent or water) to dampen the powder, then wipe up.

  • Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste: Toxic Solid."

Waste Disposal Logic
  • Stream: Segregate into "Organic Waste - Toxic."

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as the amino group can react exothermically.

  • Labeling: Clearly mark the tag with "6-Amino-1-methylisoquinoline" and "Toxic/Irritant."

References

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1] ACS Omega.[2] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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